Tubulin polymerization-IN-60
Description
Properties
Molecular Formula |
C25H22O6 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(7-methoxy-2-phenyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C25H22O6/c1-27-18-12-8-11-17-21(23(31-24(17)18)15-9-6-5-7-10-15)22(26)16-13-19(28-2)25(30-4)20(14-16)29-3/h5-14H,1-4H3 |
InChI Key |
ZUJMAITUEWJVLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Tubulin Polymerization-IN-60
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubulin polymerization-IN-60 (also known as BF3) is a potent, synthetic small molecule inhibitor of tubulin polymerization with significant anti-cancer activity, particularly against melanoma cell lines. This technical guide delineates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization. The compound acts as a microtubule destabilizing agent by binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to a cascade of cellular events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This guide provides detailed experimental protocols and summarizes the available quantitative data to facilitate further research and development of this promising anti-cancer agent.
Core Mechanism of Action
This compound is a derivative of 7-methoxy-2-phenylbenzo[b]furan. Its primary mechanism of action is the inhibition of microtubule polymerization. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.
The compound exerts its effect by binding to the colchicine binding site located on the β-tubulin subunit. This binding prevents the tubulin dimers from polymerizing into microtubules. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, which are highly dependent on a functional mitotic spindle for chromosome segregation during mitosis.
The inhibition of tubulin polymerization by this compound leads to two key cellular outcomes:
-
G2/M Cell Cycle Arrest: By disrupting the formation of the mitotic spindle, the compound activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This checkpoint halts the cell cycle at the G2/M transition, preventing cells from entering mitosis with a defective spindle.
-
Induction of Apoptosis: Prolonged arrest at the G2/M phase, coupled with the cellular stress induced by microtubule disruption, triggers the intrinsic pathway of apoptosis, leading to programmed cell death.
The following diagram illustrates the core mechanism of action of this compound.
Caption: Core mechanism of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Cell Proliferation Inhibition
| Cell Line | Description | IC50 (µM)[1] |
| A375 | Primary Melanoma | 0.09 ± 0.01 |
| MDA-MB-435S | Metastatic Melanoma | 0.11 ± 0.01 |
| WM9 | Metastatic Melanoma | 0.18 ± 0.05 |
Note: Further quantitative data regarding the direct inhibition of tubulin polymerization (e.g., IC50 in a cell-free assay), and specific percentages of cells in G2/M arrest and apoptosis following treatment are detailed in the primary research article by Perużyńska et al. (2024).
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system.
Methodology:
-
Reagents:
-
Purified bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound (dissolved in DMSO)
-
Control compounds (e.g., Paclitaxel as a polymerization promoter, Colchicine as an inhibitor)
-
96-well, half-area, clear bottom plates
-
-
Procedure:
-
Pre-warm a microplate reader to 37°C.
-
On ice, prepare the tubulin solution in G-PEM buffer to a final concentration of 3-5 mg/mL.
-
Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include wells with DMSO as a vehicle control and wells with control compounds.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance is proportional to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance (OD at 340 nm) versus time to generate polymerization curves.
-
The inhibitory effect of this compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.
-
The IC50 value for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the log concentration of the compound.
-
Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Reagents:
-
Melanoma cell lines (e.g., A375, MDA-MB-435S, WM9)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound.
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Reagents:
-
Melanoma cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
-
An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Reagents:
-
Melanoma cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
-
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined based on the fluorescence signals of Annexin V-FITC and PI.
-
An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.
-
Signaling Pathways
The disruption of microtubule dynamics by this compound triggers a signaling cascade that leads to G2/M arrest and apoptosis.
G2/M Arrest Signaling:
The primary trigger for G2/M arrest is the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling network that ensures proper chromosome attachment to the mitotic spindle. When microtubules are disrupted, the SAC remains active, preventing the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C). This leads to the stabilization of key mitotic regulators like Cyclin B1, which maintains the cell in a G2/M state.
Apoptosis Signaling Pathway:
Prolonged G2/M arrest and the associated cellular stress activate the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by:
-
Activation of BH3-only proteins: These proteins sense cellular stress and activate the pro-apoptotic Bcl-2 family members, Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, Caspase-9.
-
Executioner Caspase Activation: Caspase-9 then cleaves and activates the executioner caspases, such as Caspase-3 and Caspase-7, which orchestrate the dismantling of the cell.
The following diagram illustrates the signaling pathways involved.
Caption: Signaling pathways activated by this compound.
Conclusion
This compound is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site on β-tubulin. Its mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular interactions at the binding site, exploring its efficacy in in vivo models, and investigating potential mechanisms of resistance.
References
An In-Depth Technical Guide to Tubulin Polymerization-IN-60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-60, also identified as BF3, is a potent, cell-permeable inhibitor of tubulin polymerization.[1] As a member of the colchicine binding site inhibitors (CBSIs), it exerts its anticancer activity by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell structure. This disruption ultimately leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological effects, and relevant experimental protocols.
Chemical Properties
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 2361303-91-3 |
| Molecular Formula | C29H22O6 |
| SMILES | O=C(C1=C(C2=CC=CC=C2)OC3=C1C=CC=C3OC)C4=CC(OC)=C(C(OC)=C4)OC |
| Synonyms | BF3 |
Mechanism of Action
This compound functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin.[1] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The inhibition of microtubule formation disrupts the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. Consequently, the cell cycle is arrested at the G2/M checkpoint, preventing cell division and ultimately triggering the apoptotic cascade.
Biological Activity
This compound exhibits potent antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation are summarized in the table below.
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 0.09 ± 0.01 | [1] |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 | [1] |
| WM9 | Melanoma | 0.18 ± 0.05 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of tubulin polymerization inhibitors like this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Tubulin Polymerization Assay (In Vitro)
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Workflow:
References
Tubulin Polymerization-IN-60: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tubulin polymerization-IN-60, a potent inhibitor of tubulin polymerization with significant anticancer activity. This document collates available data on its biological effects, offers detailed protocols for relevant assays, and presents visual representations of its mechanism of action and experimental workflows.
Core Concepts: Discovery and Mechanism of Action
Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By inhibiting their formation, this compound effectively halts the cell cycle in the G2/M phase, leading to mitotic arrest and subsequent programmed cell death, or apoptosis.[1]
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.09 ± 0.01 |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 |
| WM9 | Melanoma | 0.18 ± 0.05 |
| Data sourced from MedChemExpress and is for reference only.[1] |
Synthesis
A specific, detailed synthesis protocol for this compound is not publicly available in the scientific literature. However, based on its likely classification as a quinazoline derivative, a general synthetic scheme for this class of compounds is presented below. Quinazoline scaffolds are commonly synthesized through condensation reactions involving anthranilic acid derivatives and appropriate reaction partners.
Caption: Generalized synthetic pathway for quinazoline-based tubulin inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of tubulin polymerization inhibitors like this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.
-
Prepare a GTP stock solution (100 mM) in buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in polymerization buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the desired concentration of this compound or control vehicle (DMSO) to each well.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance at 340 nm versus time.
-
The IC50 value for polymerization inhibition can be determined by plotting the maximum polymerization rate or the final absorbance at steady-state against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
Unveiling Tubulin Polymerization-IN-60: A Technical Guide for Researchers
An In-depth Technical Guide on the Colchicine Binding Site Inhibitor: Tubulin Polymerization-IN-60
Introduction
Tubulin, a critical component of the cytoskeleton, plays a pivotal role in essential cellular processes including mitosis, intracellular transport, and the maintenance of cell structure. Its dynamic polymerization into microtubules and subsequent depolymerization make it a compelling target for anticancer drug development. Small molecules that interfere with tubulin dynamics can arrest cell division and induce apoptosis, thereby exhibiting potent antitumor activity. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.
This compound, also known as BF3, is a novel small molecule inhibitor that targets the colchicine binding site on β-tubulin, leading to the destabilization of microtubules. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available efficacy data, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and medicinal chemistry.
Mechanism of Action
This compound exerts its biological effects by binding to the colchicine site on the β-tubulin subunit. This binding event prevents the conformational changes required for the polymerization of tubulin heterodimers into microtubules. The inhibition of microtubule formation disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway and programmed cell death.
dot
Caption: General signaling pathway of colchicine binding site inhibitors.
Quantitative Data
Currently, publicly available quantitative data for this compound is limited. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for its anti-proliferative activity against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 0.09 ± 0.01[1] |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01[1] |
| WM9 | Melanoma | 0.18 ± 0.05[1] |
Note: This data is provided by MedChemExpress and has not been independently confirmed by a peer-reviewed publication.[1]
Experimental Protocols
While the specific protocols used to generate the above data for this compound are not publicly available, this section provides detailed, standard methodologies for the key experiments typically employed to characterize a colchicine binding site inhibitor.
In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in turbidity of the solution.
dot
Caption: Workflow for a tubulin polymerization assay.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO vehicle)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to 10% (v/v).
-
Prepare serial dilutions of this compound and the positive control in polymerization buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup:
-
On ice, add the diluted test compounds, positive control, or vehicle control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically 3-5 mg/mL.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The rate of polymerization and the maximum polymer mass can be determined from these curves.
-
Calculate the IC50 value for the inhibition of tubulin polymerization by fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.
dot
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at approximately 617 nm.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
dot
Caption: Workflow for an Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with this compound as described in the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
-
Flow Cytometry:
-
Add additional 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use a 488 nm laser for excitation and collect FITC fluorescence at ~530 nm and PI fluorescence at ~617 nm.
-
-
Data Analysis:
-
Generate dot plots of PI versus Annexin V-FITC fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Conclusion and Future Directions
This compound is a promising colchicine binding site inhibitor with demonstrated anti-proliferative activity in melanoma cell lines. Its mechanism of action, involving the disruption of microtubule dynamics leading to G2/M arrest and apoptosis, is characteristic of this class of compounds. However, a comprehensive understanding of its therapeutic potential requires further investigation.
Future research should focus on:
-
Determining the IC50 for in vitro tubulin polymerization to quantify its direct inhibitory effect.
-
Measuring the binding affinity (Ki) to the colchicine site to understand its potency at the molecular level.
-
Expanding the panel of cancer cell lines to assess its broader anti-cancer activity.
-
Investigating the specific signaling pathways involved in the apoptotic response to treatment with this compound.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models of cancer.
The detailed experimental protocols provided in this guide offer a robust framework for researchers to further characterize this compound and other novel tubulin inhibitors, ultimately contributing to the development of new and effective cancer therapies.
References
Unraveling the Biological Activity of Tubulin Polymerization-IN-60: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-60 (also referred to as BF3) is a potent, small molecule inhibitor of tubulin polymerization with demonstrated anticancer activity. As a member of the colchicine binding site inhibitors (CBSIs), it disrupts microtubule dynamics, a critical process for cell division and intracellular transport. This disruption leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and relevant experimental workflows.
Core Biological Activity and Mechanism of Action
This compound exerts its biological effects by directly interfering with the assembly of microtubules, essential components of the cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a pivotal role in mitosis, cell structure, and intracellular transport.
The primary mechanism of action for this compound is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This binding event prevents the tubulin dimers from assembling into microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition and subsequent induction of programmed cell death (apoptosis).[1]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.09 ± 0.01 |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 |
| WM9 | Metastatic Melanoma | 0.18 ± 0.05 |
| Table 1: Anti-proliferative activity of this compound in various cancer cell lines. Data is presented as the mean ± standard deviation.[1] |
Signaling Pathways and Cellular Fate
The inhibition of tubulin polymerization by this compound initiates a signaling cascade that culminates in G2/M phase arrest and apoptosis. A simplified representation of this pathway is provided below.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of tubulin polymerization inhibitors like this compound.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by the absorbance of light at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
Test compound (this compound) dissolved in DMSO
-
Pre-warmed 96-well plate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
Add 100 µL of the reconstituted tubulin solution to each well of a pre-warmed 96-well plate.
-
Add the test compound at various concentrations (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (DMSO).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization against the compound concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell lines (e.g., A375, MDA-MB-435S, WM9)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Conclusion
This compound is a promising anticancer agent that functions as a potent inhibitor of tubulin polymerization by binding to the colchicine site. Its ability to induce G2/M cell cycle arrest and apoptosis in cancer cells underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a framework for the further investigation and development of this and similar compounds for cancer therapy. Further research is warranted to fully elucidate the specific molecular players in the downstream signaling pathways activated by this compound in various cancer models.
References
An In-depth Technical Guide on the Effect of Tubulin Polymerization-IN-60 on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubulin polymerization-IN-60, also identified as BF3, is a potent, cell-permeable inhibitor of tubulin polymerization with significant anti-cancer properties. This small molecule belongs to the class of colchicine binding site inhibitors (CBSIs) and exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The inhibition of tubulin polymerization leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cancer cell lines, detailed experimental protocols for its evaluation, and a visualization of the implicated signaling pathways.
Mechanism of Action
This compound functions as a microtubule destabilizing agent. It binds to the colchicine binding site on β-tubulin, preventing the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule formation is essential for several cellular processes, most notably the formation of the mitotic spindle during cell division. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2/M transition, preventing the cell from proceeding into anaphase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data
The anti-proliferative activity of this compound (BF3) has been quantified across various human melanoma cell lines, demonstrating its potent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Description | IC50 (µM) | Reference |
| A375 | Primary melanoma | 0.09 ± 0.01 | [1] |
| MDA-MB-435S | Metastatic melanoma | 0.11 ± 0.01 | [1] |
| WM9 | Metastatic melanoma | 0.18 ± 0.05 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on cell cycle progression. These protocols are based on established methods used for the characterization of similar tubulin polymerization inhibitors.
Cell Culture and Treatment
-
Cell Lines: Human melanoma cell lines A375, MDA-MB-435S, and WM9 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. A stock solution of this compound (in DMSO) is diluted to the desired concentrations in fresh culture medium and added to the cells. A vehicle control (DMSO) is run in parallel.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours, the cells are treated with various concentrations of this compound for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified bovine brain tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9) is prepared.
-
Compound Addition: this compound is added to the reaction mixture at various concentrations.
-
Polymerization Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C in a fluorescence plate reader. The IC50 for tubulin polymerization inhibition is determined.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Cells are treated with this compound as described for the cell cycle analysis.
-
Staining: After treatment, cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added, and the cells are incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, p-Histone H3) and apoptosis markers (e.g., Cleaved PARP, Cleaved Caspase-3). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing the effect of this compound on the cell cycle.
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Proposed signaling pathway for this compound-induced G2/M arrest.
References
G2/M arrest induced by Tubulin polymerization-IN-60
An In-Depth Technical Guide on G2/M Arrest Induced by Tubulin Polymerization-IN-60
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a potent inhibitor of tubulin polymerization that induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This document outlines the compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols for its study, and visualizes the key signaling pathways involved.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the colchicine binding site on β-tubulin.[1] By binding to this site, the compound disrupts the dynamics of microtubule assembly and disassembly. This interference with microtubule function is critical, as microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism, which ultimately leads to an arrest in the G2/M phase of the cell cycle.[2][3] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway, resulting in programmed cell death.
Quantitative Data
The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.09 ± 0.01 |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 |
| WM9 | Malignant Melanoma | 0.18 ± 0.05 |
| Data sourced from MedChemExpress product information.[1] |
Signaling Pathways
The induction of G2/M arrest by this compound is a multi-step process involving key regulatory proteins of the cell cycle. The primary event is the disruption of microtubule dynamics, which activates the spindle assembly checkpoint. This, in turn, inhibits the anaphase-promoting complex/cyclosome (APC/C), leading to the accumulation of key mitotic proteins like Cyclin B1. The stabilization of Cyclin B1 results in the persistent activation of Cyclin-Dependent Kinase 1 (CDK1), which is a hallmark of G2/M arrest.
Caption: Signaling pathway of G2/M arrest induced by this compound.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below. These protocols are based on standard techniques used for the analysis of tubulin-targeting agents.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
This compound dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.
-
Add 10 µL of various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Add 90 µL of the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., A375)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells to observe the effects of this compound.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Methanol (ice-cold) or formaldehyde for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound or vehicle control.
-
Fix the cells with ice-cold methanol or formaldehyde.
-
Permeabilize the cells if formaldehyde fixation was used.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key cell cycle regulatory proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: General workflow for Western blot analysis.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPT0B169, a new tubulin inhibitor, inhibits cell growth and induces G2/M arrest in nonresistant and paclitaxel-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis mechanism of Tubulin polymerization-IN-60
An In-depth Technical Guide on the Apoptosis Mechanism of Tubulin Polymerization Inhibitors
Disclaimer: Information on a specific molecule designated "Tubulin polymerization-IN-60" is not available in the public scientific literature. This guide provides a comprehensive overview of the core apoptosis mechanisms characteristic of the broader class of tubulin polymerization inhibitors. The principles, pathways, and experimental methodologies described herein are representative of how a novel agent in this class would be expected to function and be evaluated.
Executive Summary
Tubulin polymerization inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules. This interference with microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. The apoptotic response is multifaceted, involving a complex interplay of signaling pathways that are activated in response to mitotic spindle disruption. Key mechanisms include the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, modulation of cell cycle checkpoint proteins, and the induction of a state known as mitotic catastrophe. This document provides a detailed exploration of these mechanisms, supported by quantitative data from representative compounds, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanism of Action
The fundamental mechanism of action for tubulin polymerization inhibitors is the disruption of microtubule dynamics. Microtubules, polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are critically involved in the formation of the mitotic spindle during cell division.[1] By either preventing the polymerization of tubulin into microtubules (e.g., vinca alkaloids, colchicine) or by hyper-stabilizing them (e.g., taxanes), these agents prevent the proper segregation of chromosomes during mitosis.[2][3] This disruption activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][4] If the cell is unable to resolve this mitotic arrest, it is ultimately driven into apoptosis.[2][5]
Key Signaling Pathways in Apoptosis Induction
The sustained mitotic arrest triggered by tubulin polymerization inhibitors activates several distinct but interconnected signaling pathways leading to apoptosis.
Intrinsic (Mitochondrial) Pathway
Prolonged G2/M arrest is a potent trigger for the intrinsic apoptosis pathway. This is often mediated by changes in the expression and phosphorylation of the Bcl-2 family of proteins.[2] Pro-apoptotic members like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then associates with Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, cell death.[6]
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway
Extrinsic (Death Receptor) Pathway
Certain tubulin inhibitors have been shown to engage the extrinsic apoptosis pathway. For instance, the compound gambogenic acid induces apoptosis in myelodysplastic syndrome cells by activating the NF-κB signaling pathway, which subsequently upregulates the expression of the Fas death receptor.[7][8] Similarly, disruption of the microtubule network can lead to increased expression and stabilization of Death Receptor 5 (DR5), sensitizing cells to TRAIL-induced apoptosis.[9] Ligand binding to these death receptors (e.g., FasL to Fas) triggers receptor trimerization and the recruitment of adaptor proteins like FADD, which in turn recruit and activate pro-caspase-8. Active caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, linking to the intrinsic pathway.
Caption: Extrinsic (Death Receptor) Apoptosis Pathway
Role of p21 and Mitotic Catastrophe
In some cellular contexts, particularly in p53-deficient cells, tubulin inhibitors induce a p53-independent accumulation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[4][10] Nuclear p21 can contribute to G2/M arrest. However, a significant accumulation of p21 in the cytoplasm can act as an inhibitor of apoptosis by binding to and inhibiting pro-caspase-3 and other apoptotic kinases.[4][10] In such cases, the cell may bypass the canonical apoptotic pathway and undergo non-apoptotic cell death following a period of mitotic catastrophe, which is characterized by the formation of multinucleated cells.[4][11]
Quantitative Data Presentation
The efficacy of tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in various assays. Below are representative data for known inhibitors, which serve as a benchmark for evaluating novel compounds.
Table 1: In Vitro Cytotoxicity of Representative Tubulin Inhibitors
| Compound | Cancer Cell Line | IC₅₀ (nM) | Incubation Time (h) | Citation |
|---|---|---|---|---|
| OAT-449 | HT-29 (Colorectal) | 6 - 30 | 72 | [4][11] |
| OAT-449 | HeLa (Cervical) | 6 - 30 | 72 | [4] |
| Vincristine | HT-29 (Colorectal) | ~30 | 72 | [4] |
| SS28 | A549 (Lung) | 3000 - 5000 | 48 | [6] |
| SS28 | CEM (Leukemia) | 3000 - 5000 | 48 | [6] |
| Fenbendazole | CRC (Colorectal) | 1000 - 10000 | - |[12] |
Table 2: Inhibition of Tubulin Polymerization (Biochemical Assay)
| Compound | IC₅₀ (µM) | Standard | Citation |
|---|---|---|---|
| Compound 7f | 2.04 | E7010 (2.15 µM) | [13] |
| Compound 4c | 17.0 | Colchicine | [14] |
| Nocodazole | 2.29 | - | [15] |
| SS28 (K_d) | 0.414 | - |[6] |
Detailed Experimental Protocols
The following protocols are standard methodologies used to investigate the apoptotic mechanism of tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay
Objective: To measure the direct effect of a compound on the polymerization of purified tubulin in a cell-free system.
Methodology:
-
Purified porcine brain tubulin (2 mg/mL) is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[15]
-
The reaction is initiated by the addition of 1 mM GTP and a polymerization enhancer like 10% glycerol.[15]
-
A fluorescent reporter dye (e.g., DAPI) is included, which preferentially binds to polymerized microtubules, causing an increase in fluorescence.[15]
-
The test compound (e.g., IN-60) is added at various concentrations to the reaction mixture. Control wells include a vehicle (DMSO), a known inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel).
-
The reaction is incubated at 37°C in a fluorescence plate reader, and fluorescence intensity is measured kinetically over 60 minutes.
-
The rate of polymerization is calculated from the slope of the linear phase of the fluorescence curve. IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for In Vitro Tubulin Polymerization Assay
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Methodology:
-
Cancer cells (e.g., HeLa, A549) are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound or vehicle control for a specified time (e.g., 24, 48 hours).
-
For DNA content analysis, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or 7-AAD) and RNase A.[7]
-
For analysis of DNA synthesis, cells can be pulsed with Bromodeoxyuridine (BrdU) before harvesting, followed by fixation, DNA denaturation, and staining with an anti-BrdU antibody and a total DNA dye.[7]
-
The DNA content of at least 10,000 cells per sample is analyzed using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software (e.g., ModFit, FlowJo). A significant increase in the G2/M population indicates mitotic arrest.
Apoptosis Assessment by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Methodology:
-
Cells are seeded and treated with the test compound as described for cell cycle analysis.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated for 15 minutes in the dark at room temperature.
-
Samples are analyzed immediately by flow cytometry.
-
Data analysis distinguishes between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Western Blot Analysis of Apoptotic Proteins
Objective: To measure changes in the expression and cleavage of key proteins involved in apoptosis and cell cycle control.
Methodology:
-
Cells are treated with the test compound for the desired time points.
-
Whole-cell lysates are prepared using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, p21, Bcl-2, Fas).[7][16]
-
A loading control antibody (e.g., β-actin, GAPDH) is used to ensure equal protein loading.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Conclusion
Tubulin polymerization inhibitors induce apoptosis primarily by disrupting microtubule dynamics, which forces a sustained G2/M cell cycle arrest. This mitotic checkpoint activation triggers a complex network of pro-apoptotic signals, prominently featuring the intrinsic mitochondrial pathway and, in some cases, the extrinsic death receptor pathway. The cellular fate following mitotic arrest can also be influenced by factors such as the p53/p21 status, potentially leading to non-apoptotic cell death via mitotic catastrophe. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel tubulin-targeting agents like "this compound," enabling a thorough investigation of their specific molecular mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Tubulin Polymerization-IN-60: A Technical Guide for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin polymerization inhibitors represent a cornerstone in anticancer drug discovery. This technical guide focuses on Tubulin polymerization-IN-60, a small molecule inhibitor that targets the colchicine binding site of β-tubulin. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis, highlighting its potential as a chemotherapeutic agent. This document provides a comprehensive overview of its mechanism of action, available preclinical data, and relevant experimental protocols to facilitate further investigation and drug development efforts in the field of oncology.
Introduction to Tubulin as an Anticancer Target
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[1] The critical role of microtubule dynamics in cell proliferation makes tubulin an attractive and well-validated target for cancer therapy.[2]
Microtubule-targeting agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents. The latter category is further subdivided based on their binding site on tubulin, with the colchicine binding site being a key area of interest for the development of novel anticancer drugs.[3][4] Inhibitors that bind to the colchicine site prevent the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[5]
This compound: A Colchicine Binding Site Inhibitor
This compound, also referred to as BF3, is a potent inhibitor of tubulin polymerization with demonstrated anticancer activity. It belongs to the class of colchicine binding site inhibitors (CBSIs), exerting its biological effects by disrupting microtubule formation.[6] This disruption leads to a cascade of cellular events culminating in G2/M phase cell cycle arrest and the induction of apoptosis.[6]
Mechanism of Action
As a colchicine binding site inhibitor, this compound binds to the β-tubulin subunit at the interface with the α-tubulin subunit.[3][7] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and promoting the disassembly of existing ones.[3] The net effect is a decrease in the cellular pool of polymerized microtubules, which is critical for the formation of the mitotic spindle. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3][8] If the cell is unable to resolve this mitotic arrest, it will ultimately undergo programmed cell death, or apoptosis.[9]
Quantitative Data
The in vitro efficacy of this compound has been evaluated against a panel of human cancer cell lines. The available data on its half-maximal inhibitory concentration (IC50) are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 0.09 ± 0.01 |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 |
| WM9 | Melanoma | 0.18 ± 0.05 |
Data sourced from MedChemExpress.[6] Note: MedChemExpress has not independently confirmed the accuracy of these methods; they are for reference only.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Colchicine Binding Site Inhibitors
The binding of this compound to the colchicine site on β-tubulin initiates a signaling cascade that culminates in apoptosis. The disruption of microtubule dynamics leads to G2/M phase arrest, which is primarily mediated by the cyclin-dependent kinase 1 (Cdk1)/Cyclin B1 complex.[3] Prolonged mitotic arrest can lead to the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of the intrinsic apoptotic pathway.[3]
Caption: Signaling pathway of this compound.
Experimental Workflow for Characterizing Tubulin Inhibitors
The preclinical evaluation of a novel tubulin inhibitor like this compound typically follows a structured workflow to characterize its biochemical activity, cellular effects, and in vivo efficacy.
Caption: Experimental workflow for tubulin inhibitor characterization.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of anticancer compounds. The following are generalized protocols for key assays used to characterize tubulin polymerization inhibitors.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound dissolved in an appropriate solvent (e.g., DMSO).
-
Procedure:
-
Reconstitute lyophilized tubulin in polymerization buffer on ice.
-
In a pre-warmed 96-well plate, add the test compound at various concentrations.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP and immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the absorbance curves. The IC50 value for polymerization inhibition is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents: Cancer cell lines, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Reagents: Cancer cell lines, complete culture medium, test compound, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), propidium iodide (PI) staining solution containing RNase A.
-
Procedure:
-
Seed cells and treat with the test compound for a specified time.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of a tubulin polymerization inhibitor.[10]
Apoptosis Analysis by Western Blot
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Reagents: Cancer cell lines, test compound, lysis buffer, protein assay reagent, primary antibodies (e.g., against PARP, cleaved caspase-3, Bcl-2, Cyclin B1, Cdk1), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH). An increase in the levels of cleaved PARP and cleaved caspase-3, and changes in the expression of Bcl-2 family proteins and cell cycle regulators like Cyclin B1 and Cdk1, are indicative of apoptosis and G2/M arrest, respectively.[6][11][12]
Conclusion and Future Directions
This compound is a promising anticancer agent that functions as a colchicine binding site inhibitor. The available in vitro data demonstrates its potent cytotoxic effects against melanoma cell lines. Its mechanism of action, involving the disruption of microtubule dynamics, G2/M phase arrest, and apoptosis induction, is characteristic of this class of compounds.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This should include:
-
Expanded in vitro studies: Evaluation against a broader panel of cancer cell lines from different origins to determine its spectrum of activity.
-
Detailed mechanistic studies: Investigation of its effects on specific cell cycle and apoptotic regulatory proteins to further delineate its signaling pathway.
-
In vivo efficacy studies: Assessment of its antitumor activity in animal models, such as xenograft studies.
-
Pharmacokinetic and toxicity profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile in vivo.
A comprehensive understanding of these aspects will be crucial for the potential translation of this compound from a preclinical candidate to a clinically viable anticancer therapeutic. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development and SAR analysis of colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
Structural analysis of Tubulin polymerization-IN-60 binding to tubulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional aspects of the interaction between the tubulin polymerization inhibitor D-64131 and its target, the tubulin heterodimer. D-64131 is a potent antimitotic agent that binds to the colchicine binding site on β-tubulin, leading to the destabilization of microtubules and cell cycle arrest in the M-phase. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the inhibitor's mechanism of action and the experimental workflow used to characterize it.
Quantitative Data Summary
The following table summarizes the key quantitative data for the interaction of D-64131 with tubulin and its effects on cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization Inhibition (IC50) | 0.53 μM | Purified Bovine Brain Tubulin | [1] |
| Cell Proliferation Inhibition (Mean IC50) | 62 nM | Panel of 12-14 different cancer cell lines | [1] |
| Cell Proliferation Inhibition (IC50) - U373 | 74 nM | U373 (Glioblastoma) | [1] |
| Cell Cycle Arrest (IC50) - U373 | 62.7 nM | U373 (Glioblastoma) | [1] |
| Crystal Structure Resolution | 2.55 Å | Tubulin-D64131 Complex (PDB ID: 6K9V) | [2][3] |
Structural Insights from X-ray Crystallography
The crystal structure of the tubulin-D64131 complex (PDB ID: 6K9V) reveals that D-64131 binds to the colchicine binding site located at the interface between the α- and β-tubulin subunits, primarily within the β-tubulin monomer[2][3]. The indole nucleus of D-64131 is a key structural feature for its binding and activity[4][5][6][7]. The binding of D-64131 induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This leads to the disruption of the microtubule network, mitotic spindle formation, and ultimately, cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding and activity of tubulin inhibitors like D-64131.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by the absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, 5% glycerol) to a final concentration of 3 mg/mL[8].
-
Prepare a stock solution of D-64131 in DMSO. Further dilute the compound in G-PEM buffer to various concentrations (e.g., 0.1 µM to 10 µM).
-
-
Assay Procedure:
-
Add 100 µL of the reconstituted tubulin solution to the wells of a pre-warmed 96-well plate.
-
Add the test compound at varying concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine)[8].
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes[8].
-
-
Data Analysis:
-
Plot the absorbance as a function of time for each concentration.
-
Determine the initial rate of polymerization for each concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by measuring the absorbance.
Protocol:
-
Cell Culture:
-
Plate cancer cells (e.g., HeLa, U373) in 96-well plates at a density of 3000–6000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of D-64131 for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2–4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 595 nm using a microplate reader[8].
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Immunofluorescence Staining of Microtubules
This technique visualizes the effect of a compound on the cellular microtubule network.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 12-well plate to about 60% confluency.
-
Treat the cells with the desired concentration of D-64131 for 24 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with ice-cold methanol at -20°C for 5-10 minutes[8].
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block the cells with 3% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against α-tubulin (e.g., clone DM1A) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope[8].
-
Cell Cycle Analysis
This assay determines the effect of a compound on cell cycle progression.
Principle: The DNA content of cells is measured by flow cytometry after staining with a fluorescent dye like propidium iodide (PI). Cells in G1 phase have 2N DNA content, while cells in G2/M phase have 4N DNA content.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with D-64131 at various concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells on ice for at least 30 minutes.
-
-
Staining:
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the characterization of a tubulin polymerization inhibitor.
Caption: Experimental workflow for characterizing tubulin inhibitors.
Mechanism of Action
The following diagram illustrates the mechanism of action of D-64131, from its binding to tubulin to the downstream cellular effects.
Caption: Mechanism of action of D-64131.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Preclinical Evaluation of Colchicine-Binding Site Tubulin Inhibitors
Executive Summary
This technical guide offers a comprehensive overview of the preclinical assessment of tubulin polymerization inhibitors that target the colchicine binding site. While specific in vivo efficacy and pharmacokinetic data for the compound of interest, Tubulin polymerization-IN-60, are not available in the public domain, this document outlines its established in vitro activity and mechanism of action. To provide a clear and detailed illustration of the anticipated in vivo performance and the requisite experimental methodologies for such a compound, this guide presents data and protocols from studies on closely related 2-aryl-4-benzoyl-imidazoles (ABIs), which are also potent inhibitors that bind to the colchicine site on tubulin.
Introduction to this compound
This compound, also identified as BF3, is a small molecule inhibitor designed to disrupt the formation of microtubules, which are essential components of the cellular cytoskeleton.[1] Microtubules play a critical role in various cellular processes, including cell division (mitosis), intracellular transport, and the maintenance of cell structure.[2][3] By inhibiting their formation, compounds like this compound can selectively target rapidly dividing cells, a hallmark of cancer.
Mechanism of Action: this compound functions as an antimitotic agent by inhibiting the polymerization of tubulin dimers into microtubules.[1] It belongs to the class of colchicine binding site inhibitors (CBSIs).[1] By occupying the colchicine binding pocket on β-tubulin, the compound prevents the tubulin dimers from assembling into protofilaments, the building blocks of microtubules.[3][4] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1]
In Vitro Efficacy: The compound has demonstrated potent anti-proliferative activity against a panel of human melanoma cell lines in a dose-dependent manner. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| A375 | Melanoma | 0.09 ± 0.01 | [1] |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 | [1] |
| WM9 | Melanoma | 0.18 ± 0.05 | [1] |
Signaling Pathway and Cellular Consequences
The primary mechanism of action for colchicine-binding site inhibitors like this compound is the physical obstruction of microtubule formation. This interference with cytoskeletal dynamics initiates a cascade of cellular events culminating in apoptosis.
Caption: Mechanism of action for this compound.
Illustrative In Vivo Efficacy: 2-Aryl-4-Benzoyl-Imidazoles (ABIs)
Disclaimer: The following data pertains to the 2-aryl-4-benzoyl-imidazole (ABI) class of compounds, which share a similar mechanism of action with this compound but are structurally distinct. This information is presented for illustrative purposes due to the absence of publicly available in vivo data for this compound.
A study on the related colchicine-binding site inhibitor, ABI-288, demonstrated significant anti-tumor activity in a human melanoma xenograft model.[5]
| Compound | Dose | Animal Model | Cell Line | Treatment Duration | Tumor Growth Inhibition (%) | Citation |
| ABI-288 | 25 mg/kg | SHO mice | A375 (Human Melanoma) | 31 days | 69 | [5] |
| Dacarbazine (Control) | 60 mg/kg | SHO mice | A375 (Human Melanoma) | 31 days | 52 | [5] |
Additionally, a related compound, ABI-274, showed potent inhibition of lung metastasis in a B16-F10 mouse melanoma model when administered at 25 mg/kg.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. The following protocols are representative of those used to evaluate colchicine-binding site inhibitors.
A. In Vivo Tumor Xenograft Efficacy Study
This protocol describes a typical workflow for assessing the anti-tumor activity of a test compound in a mouse model.
Caption: Workflow for a typical in vivo tumor xenograft study.
Methodology Details:
-
Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are commonly used to prevent rejection of human tumor xenografts. For the ABI-288 study, SHO (SCID Hairless Outbred) mice were used.[5]
-
Cell Culture and Implantation: A375 human melanoma cells are cultured under standard conditions. A suspension of 5 x 10⁶ cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to treatment or control groups. The test compound (e.g., ABI-288) is formulated in a suitable vehicle (e.g., DMSO, saline) and administered via a specified route (e.g., intraperitoneal injection) at the designated dose and schedule.[5]
-
Endpoint and Analysis: The study concludes after a fixed duration (e.g., 31 days) or when tumors in the control group reach a maximum allowable size.[5] At the endpoint, animals are euthanized, and final tumor weights and volumes are recorded. Tumor Growth Inhibition (TGI) is calculated to determine efficacy.
B. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagents: Purified bovine brain tubulin (>99% pure), polymerization buffer (e.g., G-PEM buffer containing GTP), and test compound.
-
Procedure:
-
Reconstitute purified tubulin in an ice-cold polymerization buffer.
-
In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).
-
Place the plate in a microplate reader capable of maintaining a constant temperature (37°C).
-
Initiate the polymerization reaction by adding GTP.
-
Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
-
Analysis: The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves. The IC₅₀ for polymerization inhibition is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound is a potent inhibitor of tubulin polymerization in vitro, acting through the well-validated colchicine binding site to induce G2/M cell cycle arrest and apoptosis.[1] While direct in vivo efficacy and pharmacokinetic data for this specific compound are not yet publicly available, studies on closely related compounds from the 2-aryl-4-benzoyl-imidazole class demonstrate that colchicine-binding site inhibitors can achieve significant tumor growth inhibition in preclinical cancer models.[5] The experimental protocols and workflows detailed in this guide provide a robust framework for the future in vivo evaluation of this compound and other novel antimitotic agents, which are critical steps in their journey toward potential clinical development.
References
- 1. Polymerization of tubulin in vivo: direct evidence for assembly onto microtubule ends and from centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pharmacokinetics of Tubulin Polymerization Inhibitors with a Focus on Tubulin Polymerization-IN-60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical role in mitosis makes them a prime target for anticancer drug development.[2][3] Tubulin polymerization inhibitors disrupt the delicate balance of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][4] Tubulin polymerization-IN-60 (also referred to as BF3) is identified as a tubulin polymerization inhibitor that acts by binding to the colchicine binding site, inducing G2/M cell cycle arrest and apoptosis.[5] This guide provides a comprehensive overview of the pharmacokinetics and experimental evaluation of tubulin polymerization inhibitors, contextualizing the limited specific information available for this compound within the broader class.
Mechanism of Action of Tubulin Polymerization Inhibitors
Tubulin polymerization inhibitors exert their cytotoxic effects by interfering with the dynamic instability of microtubules.[4] This disruption can occur through two primary mechanisms: inhibition of polymerization (destabilizing agents) or stabilization of existing microtubules (stabilizing agents).[2] this compound falls into the category of destabilizing agents.[5]
These agents typically bind to one of three main sites on the tubulin dimer:
-
Colchicine Binding Site: Inhibitors binding to this site, including this compound, prevent the polymerization of tubulin dimers into microtubules.[5][6] This leads to the disassembly of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle.[3][6]
-
Vinca Alkaloid Binding Site: Compounds that bind here also inhibit microtubule polymerization.[6]
-
Taxane Binding Site: In contrast, agents binding to the taxane site promote microtubule polymerization and stabilize them against depolymerization, which also disrupts mitotic progression.[7]
The ultimate consequence of disrupting microtubule dynamics is the activation of the spindle assembly checkpoint, leading to prolonged mitotic arrest and eventual cell death through apoptosis.[3][4]
Signaling Pathway of Tubulin Polymerization Inhibitors
The following diagram illustrates the general signaling pathway initiated by tubulin polymerization inhibitors that leads to apoptosis.
Pharmacokinetics of this compound
A comprehensive search for the pharmacokinetic properties of this compound did not yield specific quantitative data. Therefore, parameters such as Cmax, Tmax, AUC, half-life, and bioavailability for this specific compound are not publicly available at this time. The table below is presented as a template for such data, which would be essential for the preclinical and clinical development of this compound.
| Parameter | Value | Species/Model | Administration Route |
| Cmax | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | Data not available |
| AUC | Data not available | Data not available | Data not available |
| Half-life (t½) | Data not available | Data not available | Data not available |
| Bioavailability | Data not available | Data not available | Data not available |
| Metabolism | Data not available | Data not available | Data not available |
| Excretion | Data not available | Data not available | Data not available |
Experimental Protocols for Evaluating Tubulin Polymerization Inhibitors
The evaluation of tubulin polymerization inhibitors involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action.
In Vitro Tubulin Polymerization Assays
These biochemical assays directly measure the effect of a compound on the polymerization of purified tubulin.
-
Turbidity Assay : This is a common method where the polymerization of tubulin is monitored by the increase in light scattering (turbidity) as microtubules form.[8][9]
-
Protocol Outline :
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.[10]
-
The test compound (e.g., this compound) and GTP are added to a solution of tubulin in a specialized buffer.[10]
-
The mixture is transferred to a temperature-controlled spectrophotometer, and the absorbance at 340 nm is measured over time to monitor the kinetics of polymerization.[11]
-
Inhibitors will show a decrease in the rate and extent of the absorbance increase compared to a control.
-
-
-
Fluorescence-Based Assay : This method often utilizes a fluorescent probe that preferentially binds to polymerized tubulin.[8]
-
Protocol Outline :
-
Similar to the turbidity assay, purified tubulin is incubated with the test compound and GTP.
-
A fluorescent dye, such as DAPI, which exhibits enhanced fluorescence upon binding to microtubules, is included in the reaction.[8]
-
The increase in fluorescence intensity is measured over time using a fluorometer.
-
-
Cell-Based Assays
These assays assess the effects of tubulin inhibitors within a cellular context.
-
Immunofluorescence Microscopy : This technique visualizes the microtubule network within cells to observe the effects of a compound.[1]
-
Protocol Outline :
-
Cancer cell lines (e.g., HeLa, A375) are cultured on coverslips and treated with the test compound for a specified period.[1][5]
-
Cells are fixed, permeabilized, and then incubated with a primary antibody against α-tubulin or β-tubulin.[1]
-
A fluorescently labeled secondary antibody is then used to visualize the microtubule structures under a fluorescence microscope.
-
Inhibitors of polymerization will cause a diffuse, fragmented microtubule network compared to the well-defined filamentous network in control cells.[1]
-
-
-
Cell Cycle Analysis : Since tubulin inhibitors arrest cells in the G2/M phase, flow cytometry can be used to quantify this effect.[3]
-
Protocol Outline :
-
Cells are treated with the test compound for a duration typically corresponding to one to two cell cycles.
-
Cells are harvested, fixed, and stained with a DNA-binding fluorescent dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
A significant increase in the G2/M population indicates the activity of a tubulin inhibitor.
-
-
Experimental Workflow for Screening and Validation
The following diagram outlines a typical workflow for the discovery and validation of novel tubulin polymerization inhibitors.
Conclusion
Tubulin polymerization inhibitors represent a clinically validated and important class of anticancer agents. While specific pharmacokinetic data for this compound is currently lacking in the public domain, the established methodologies for evaluating compounds in this class provide a clear path forward for its further development. The in vitro and cell-based assays described herein are crucial for characterizing its potency and mechanism of action. Subsequent in vivo studies in animal models will be necessary to determine its pharmacokinetic profile and therapeutic potential. The continued exploration of novel tubulin inhibitors like this compound is vital for expanding the arsenal of effective cancer chemotherapeutics.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopenarchives.com [benthamopenarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Studying Microtubule Dynamics with Tubulin Polymerization-IN-60
Introduction
This compound, also known as BF3, is a potent inhibitor of tubulin polymerization with demonstrated anticancer activity.[1] As a member of the colchicine binding site inhibitors (CBSIs), it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This technical guide provides a comprehensive overview of the methodologies used to characterize the effects of this compound on microtubule dynamics, presenting available quantitative data and detailed experimental protocols.
Core Concepts of Microtubule Dynamics
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth), depolymerization (shrinkage), and pausing, is critical for their function. This "dynamic instability" is driven by the hydrolysis of GTP bound to β-tubulin. Tubulin polymerization inhibitors like this compound interfere with this delicate balance, making them a key area of interest in cancer drug development.
Quantitative Data for this compound
The following table summarizes the currently available quantitative data for this compound. This data primarily reflects its anti-proliferative activity against various cancer cell lines.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 0.09 ± 0.01 |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 |
| WM9 | Melanoma | 0.18 ± 0.05 |
| Data sourced from MedChemExpress and is for reference only.[1] |
Mechanism of Action: A Signaling Pathway
This compound functions by binding to the colchicine site on β-tubulin. This interaction prevents the tubulin dimers from polymerizing into microtubules. The disruption of microtubule formation and dynamics leads to a cascade of cellular events culminating in apoptosis.
Caption: Signaling pathway of this compound.
Experimental Protocols
To fully characterize the effects of this compound, a series of in vitro and cell-based assays are required. The following are detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin. An increase in turbidity or fluorescence indicates microtubule formation.
Experimental Workflow
Caption: Workflow for in vitro tubulin polymerization assay.
Methodology
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Prepare a stock solution of GTP (e.g., 10 mM).
-
Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine or nocodazole as a destabilizer) in the assay buffer.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube on ice, combine the tubulin solution, GTP (final concentration 1 mM), and the test compound or vehicle control.
-
For fluorescence-based assays, add a fluorescent reporter like DAPI, which preferentially binds to polymerized tubulin.
-
-
Polymerization Measurement:
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm (for turbidity) or fluorescence at the appropriate excitation/emission wavelengths (for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance/fluorescence values against time to generate polymerization curves.
-
Determine the effect of this compound on the rate and extent of polymerization.
-
Calculate the IC50 value for tubulin polymerization inhibition by performing a dose-response analysis.
-
Cell-Based Microtubule Structure Analysis (Immunofluorescence)
This method visualizes the effects of the compound on the microtubule network within cells.
Experimental Workflow
Caption: Workflow for immunofluorescence analysis of microtubules.
Methodology
-
Cell Culture:
-
Seed cancer cells (e.g., A375) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network using a fluorescence or confocal microscope.
-
Analyze the images for changes in microtubule structure, such as depolymerization, fragmentation, or altered organization.
-
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression, specifically looking for arrest in the G2/M phase.
Experimental Workflow
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology
-
Cell Treatment:
-
Culture cells in multi-well plates and treat with different concentrations of this compound for a set time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to remove RNA.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 cells per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate histograms of DNA content.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the compound.
Experimental Workflow
Caption: Workflow for apoptosis assay using Annexin V/PI staining.
Methodology
-
Cell Treatment:
-
Treat cells with this compound at various concentrations and for different time points.
-
-
Cell Harvesting:
-
Collect both the culture medium (containing floating cells) and adherent cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells immediately by flow cytometry.
-
-
Data Analysis:
-
Create dot plots to differentiate cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Conclusion
This compound is a promising anticancer agent that targets the microtubule cytoskeleton. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate its mechanism of action, quantify its effects on microtubule dynamics, and explore its therapeutic potential. By combining in vitro biochemical assays with cell-based functional and imaging studies, a comprehensive understanding of this and other novel tubulin inhibitors can be achieved.
References
Preliminary Screening of Tubulin Polymerization-IN-60 in Cancer Cell Lines: A Technical Guide
This technical guide provides an in-depth overview of the preliminary screening of Tubulin Polymerization-IN-60, a potent inhibitor of tubulin polymerization with demonstrated anticancer activity. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound.
Introduction
This compound (also referred to as BF3) is a small molecule inhibitor that targets the colchicine binding site on β-tubulin.[1] By binding to this site, the compound disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2][3] The inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.[1] This guide summarizes the available preclinical data for this compound and provides detailed protocols for key experimental procedures to evaluate its activity.
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A375 | Melanoma | 0.09 ± 0.01[1] |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01[1] |
| WM9 | Melanoma | 0.18 ± 0.05[1] |
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines.
Mechanism of Action and Signaling Pathway
This compound functions as a microtubule-destabilizing agent. It binds to the colchicine site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. Consequently, the cell cycle is arrested at the G2/M checkpoint, and prolonged arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
References
Methodological & Application
Application Notes and Protocols: Tubulin Polymerization-IN-60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-60, also known as BF3, is a potent, cell-permeable inhibitor of tubulin polymerization. It functions by binding to the colchicine binding site on β-tubulin, thereby disrupting the formation of microtubules.[1] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, highlighting its potential as an anticancer agent.[1] Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[2][3][4][5] Agents that disrupt microtubule function are a cornerstone of cancer chemotherapy.[4][5][6][7] This document provides detailed protocols for in vitro and cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound is classified as a microtubule-destabilizing agent.[1][4][7] It exerts its biological effects through the following mechanism:
-
Binding to Tubulin: The compound binds to the colchicine binding site on β-tubulin heterodimers.[1]
-
Inhibition of Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules.[1]
-
Disruption of Microtubule Dynamics: The inhibition of polymerization disrupts the dynamic equilibrium between tubulin dimers and microtubules, which is crucial for proper cellular function.[4][5]
-
Cell Cycle Arrest: Consequently, the formation of the mitotic spindle is impaired, leading to an arrest of the cell cycle in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for cell proliferation are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A375 | Malignant Melanoma | 0.09 ± 0.01 |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 |
| WM9 | Malignant Melanoma | 0.18 ± 0.05 |
Table 1: IC₅₀ values of this compound in various cancer cell lines. Data is presented as mean ± standard deviation.[1]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in turbidity (light scattering) at 340-350 nm.[2][6][8]
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[8]
-
GTP solution (100 mM)
-
Glycerol
-
This compound
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole or Colchicine (positive controls for polymerization inhibition)[2]
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute tubulin to a final concentration of 3-5 mg/mL in ice-cold polymerization buffer. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in polymerization buffer.
-
Prepare stock solutions of this compound, paclitaxel, and nocodazole/colchicine in DMSO. A typical starting stock concentration is 10 mM.
-
-
Assay Setup (on ice):
-
Prepare a master mix of tubulin and GTP. For each reaction, you will need tubulin at a final concentration of 1-4 mg/mL and GTP at a final concentration of 1 mM. Add glycerol to a final concentration of 5-10% to promote polymerization.
-
In a 96-well plate, add the test compounds to the desired final concentrations. Include wells for vehicle control (DMSO), positive controls, and a blank (buffer only). It is recommended to perform each condition in triplicate.
-
Add the tubulin/GTP master mix to each well to initiate the reaction. The final volume should be between 70-100 µL.[2][6]
-
-
Measurement:
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Plot the absorbance (OD) versus time for each condition.
-
The inhibition of polymerization will be observed as a decrease in the rate of polymerization and the final plateau of the absorbance curve compared to the vehicle control.
-
In Vitro Tubulin Polymerization Assay Workflow.
Cell Viability/Cytotoxicity Assay
This assay determines the concentration-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, MDA-MB-435S, WM9)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well, clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence/luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in the G2/M phase is indicative of the compound's effect.
-
Mechanism of Action of this compound.
Troubleshooting
-
In Vitro Tubulin Polymerization Assay:
-
No polymerization in the control: Ensure the tubulin is fresh and has been handled properly (kept on ice). Check the concentration of GTP and the temperature of the plate reader.
-
High background signal: Use a plate with a clear bottom and ensure there are no bubbles in the wells.
-
-
Cell-Based Assays:
-
High variability between replicates: Ensure uniform cell seeding and proper mixing of compound dilutions.
-
Low signal: Optimize cell seeding density and incubation times.
-
Conclusion
This compound is a valuable research tool for studying the role of microtubule dynamics in cell division and for the development of new anticancer therapies. The protocols provided here offer a framework for characterizing its activity both in vitro and in a cellular context. Careful execution of these experiments will provide robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Tubulin Polymerization Assay with Tubulin Polymerization-IN-60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process involved in the formation of microtubules, which are essential components of the cytoskeleton. Microtubules play a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic nature of microtubule assembly and disassembly is a key target for the development of anticancer therapeutics.[2] Tubulin polymerization-IN-60 is a small molecule inhibitor that targets tubulin polymerization.[3] As a colchicine binding site inhibitor, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] These application notes provide a detailed protocol for utilizing this compound in an in vitro tubulin polymerization assay, a fundamental tool for characterizing the activity of potential anticancer agents.
Mechanism of Action
This compound functions by binding to the colchicine binding site on β-tubulin. This binding event introduces a conformational change in the tubulin dimer, which hinders its incorporation into growing microtubules.[4] The presence of this compound-bound tubulin dimers at the microtubule plus-ends disrupts the lateral contacts between protofilaments, effectively inhibiting microtubule assembly and promoting a state of dynamic instability, ultimately leading to microtubule depolymerization.[5] This disruption of the microtubule network activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle and triggering the intrinsic apoptotic pathway.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified in cell-based proliferation assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized in the table below. It is important to note that these values reflect the overall cellular effect and not solely the direct inhibition of tubulin polymerization in a cell-free system.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.09 ± 0.01 |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 |
| WM9 | Metastatic Melanoma | 0.18 ± 0.05 |
| Table 1: IC50 values of this compound in various cancer cell lines as determined by cell proliferation assays. Data is presented as mean ± standard deviation.[3] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol describes a turbidity-based assay to monitor the effect of this compound on the polymerization of purified tubulin in a cell-free system. The increase in turbidity, measured as optical density (OD), is directly proportional to the mass of microtubules formed.[6]
Materials and Reagents:
-
Lyophilized >99% pure tubulin (from bovine brain or other sources)
-
This compound
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (for promoting polymerization)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Microplate spectrophotometer with temperature control (37°C) and the ability to read absorbance at 340-350 nm
-
96-well, half-area, clear bottom plates
-
Ice bucket and ice
-
Pipettes and tips
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL. Keep on ice and use within one hour.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
Prepare a polymerization buffer containing General Tubulin Buffer and glycerol (e.g., final concentration of 10%).
-
-
Assay Setup (on ice):
-
In a 96-well plate on ice, add the components in the following order for each reaction:
-
Polymerization Buffer
-
GTP (to a final concentration of 1 mM)
-
This compound at various concentrations (e.g., a serial dilution from 0.01 µM to 100 µM). Include a DMSO-only control.
-
Purified tubulin (to a final concentration of 2-4 mg/mL).
-
-
-
Initiation and Measurement of Polymerization:
-
Immediately transfer the 96-well plate to a microplate spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. Shaking the plate between readings can improve results.[6]
-
-
Data Analysis:
-
Plot the absorbance (OD340) as a function of time for each concentration of this compound.
-
Determine the following parameters from the polymerization curves:
-
Lag time: The initial phase before a significant increase in absorbance.
-
Maximum polymerization rate (Vmax): The steepest slope of the curve during the growth phase.
-
Steady-state polymer mass: The maximum absorbance reached at the plateau.
-
-
To determine the IC50 value for the inhibition of tubulin polymerization, plot the steady-state polymer mass or the Vmax against the logarithm of the this compound concentration and fit the data to a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro tubulin polymerization assay with this compound.
Signaling Pathway
Caption: Signaling cascade initiated by this compound leading to apoptosis.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dynamics of γ-tubulin cytoskeleton in HL-60 leukemia cells undergoing differentiation and apoptosis by all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cell-Based Assay of Tubulin Polymerization-IN-60 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
IN-60 is a potent, cell-permeable small molecule that functions as a tubulin polymerization inhibitor. Mechanistic studies have revealed that IN-60 binds to the colchicine binding site on β-tubulin.[1] This interaction disrupts the dynamic instability of microtubules, leading to the depolymerization of the microtubule network. The disruption of microtubule formation and function ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis in proliferating cells.[1] Consequently, IN-60 and other colchicine-binding site inhibitors are of significant interest as potential anti-cancer therapeutic agents.
These application notes provide a detailed protocol for a cell-based immunofluorescence assay to quantitatively assess the activity of IN-60 on tubulin polymerization. The assay utilizes high-content imaging and analysis to measure the dose-dependent effects of IN-60 on the microtubule network.
Principle of the Assay
This cell-based assay quantifies the extent of tubulin polymerization or depolymerization within cells following treatment with a compound of interest. Cells are cultured in microplates, treated with various concentrations of IN-60, and then fixed and permeabilized. The microtubule network is subsequently labeled with a specific primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye such as Hoechst or DAPI.
High-content imaging systems are then used to automatically acquire images of the stained cells. Image analysis software is employed to identify individual cells and quantify the intensity and texture of the tubulin fluorescent signal. In untreated cells, a well-defined filamentous network of microtubules is observed. Upon treatment with a tubulin depolymerizing agent like IN-60, this network is disrupted, leading to a diffuse, non-structured cytoplasmic tubulin stain. This change in the tubulin network morphology can be quantified as a decrease in the intensity and texture of the fluorescent signal associated with microtubule structures.
Data Presentation
The inhibitory activity of IN-60 on tubulin polymerization can be quantified by measuring the intensity of the tubulin stain within defined cellular compartments. The data can be presented in a dose-response manner to determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., tubulin organelle intensity).
Table 1: Representative Quantitative Data for IN-60 Activity
| IN-60 Concentration (µM) | Mean Tubulin Organelle Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Tubulin Polymerization |
| 0 (Vehicle Control) | 15,000 | 1,200 | 0 |
| 0.01 | 13,500 | 1,100 | 10 |
| 0.05 | 9,750 | 980 | 35 |
| 0.1 | 7,500 | 850 | 50 |
| 0.5 | 4,500 | 600 | 70 |
| 1.0 | 3,000 | 450 | 80 |
| 5.0 | 1,500 | 300 | 90 |
Note: The data presented in this table is representative of the expected results for a colchicine-binding site inhibitor and should be generated for IN-60 in specific experimental settings.
Table 2: IC50 Values of IN-60 in Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| A375 (Melanoma) | 0.09 ± 0.01 |
| MDA-MB-435S (Melanoma) | 0.11 ± 0.01 |
| WM9 (Melanoma) | 0.18 ± 0.05 |
Source: The IC50 values are derived from published data for IN-60 (BF3).[1]
Experimental Protocols
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) or other suitable adherent cell line.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: IN-60 (prepare a 10 mM stock solution in DMSO).
-
Control Compounds: Paclitaxel (stabilizing agent, 10 mM stock in DMSO) and Nocodazole (destabilizing agent, 10 mM stock in DMSO).
-
Plates: 96-well or 384-well black, clear-bottom imaging plates.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-α-tubulin antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Stain: Hoechst 33342 or DAPI.
-
Wash Buffer: Phosphate Buffered Saline (PBS).
Experimental Workflow Diagram
Caption: Experimental workflow for the cell-based tubulin polymerization assay.
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and count A549 cells.
-
Seed the cells into a 96-well or 384-well imaging plate at a density that will result in a 60-70% confluent monolayer at the time of imaging (e.g., 5,000 cells/well for a 96-well plate).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of IN-60, paclitaxel, and nocodazole in culture medium. A typical concentration range for IN-60 would be from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the culture medium from the wells and replace it with the medium containing the compounds.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 6 hours). The optimal incubation time may need to be determined empirically.
-
-
Immunofluorescence Staining:
-
After incubation, carefully aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation. Add the diluted primary antibody to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Add the Hoechst 33342 nuclear stain (e.g., 1 µg/mL in PBS) and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS. Leave the final wash on the cells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorophores (e.g., DAPI for Hoechst and FITC for Alexa Fluor 488).
-
Use image analysis software to perform the following steps:
-
Nuclei Segmentation: Identify individual nuclei based on the Hoechst signal.
-
Cell Segmentation: Define the cell boundaries based on the cytoplasmic tubulin stain or a transmitted light image.
-
Tubulin Structure Quantification: Within each cell, identify and quantify the intensity and texture of the tubulin fluorescent signal. A common and effective parameter for tubulin depolymerization is the "total organelle intensity," which measures the integrated intensity of the tubulin signal within defined microtubule-like structures.
-
-
Calculate the average tubulin organelle intensity for each treatment condition.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control for maximal depolymerization (e.g., high concentration of nocodazole, 100% inhibition).
-
Generate a dose-response curve by plotting the % inhibition of tubulin polymerization against the log of the IN-60 concentration.
-
Calculate the IC50 value from the dose-response curve using a non-linear regression model.
-
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of IN-60 leading to apoptosis.
Results and Interpretation
-
Vehicle Control: Cells should exhibit a well-organized and extensive network of filamentous microtubules throughout the cytoplasm.
-
IN-60 Treatment: With increasing concentrations of IN-60, a dose-dependent disruption of the microtubule network should be observed. The filamentous structures will diminish, and the tubulin staining will become more diffuse and punctate.
-
Paclitaxel Control: Cells treated with paclitaxel, a microtubule stabilizing agent, will show an increase in the density and bundling of microtubules, often forming distinct asters.
-
Nocodazole Control: Cells treated with nocodazole, another microtubule depolymerizing agent, should show a similar phenotype to IN-60-treated cells, with a loss of the microtubule network.
The quantitative data from the image analysis should correlate with these morphological observations. A decrease in the tubulin organelle intensity with increasing concentrations of IN-60 confirms its activity as a tubulin polymerization inhibitor. The IC50 value provides a quantitative measure of its potency.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing, insufficient blocking, or high antibody concentration. | Increase the number and duration of wash steps. Optimize blocking time and BSA concentration. Titrate primary and secondary antibodies to determine the optimal concentration. |
| Weak tubulin signal | Low primary antibody concentration, insufficient incubation time, or cell detachment. | Increase antibody concentration or incubation time. Ensure gentle handling of the plate during washing steps to prevent cell loss. |
| Inconsistent results between wells | Uneven cell seeding, edge effects in the microplate, or variability in compound addition. | Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use a multichannel pipette or automated liquid handler for compound addition. |
| Difficulty in image segmentation | Cells are too confluent or too sparse. Inappropriate imaging parameters. | Optimize cell seeding density. Adjust exposure times and focus settings on the high-content imager. |
References
Application Notes and Protocols for Tubulin Polymerization-IN-60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-60 is a potent, cell-permeable inhibitor of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, it disrupts the dynamic instability of microtubules, a critical component of the cytoskeleton involved in essential cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[2][3][4] This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, making this compound a compound of interest for cancer research and drug development.[1][3] These application notes provide detailed protocols for utilizing this compound in various laboratory settings to study its effects on tubulin polymerization and cellular processes.
Data Presentation
Quantitative Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative Activity (IC50) | A375 (human melanoma) | 0.09 ± 0.01 µM | [1] |
| MDA-MB-435S (human melanoma) | 0.11 ± 0.01 µM | [1] | |
| WM9 (human melanoma) | 0.18 ± 0.05 µM | [1] |
Note: The IC50 values represent the concentration of this compound required to inhibit the proliferation of the respective cancer cell lines by 50%. Currently, specific IC50 values for the direct inhibition of in vitro tubulin polymerization by this compound are not publicly available. Researchers are encouraged to determine this value empirically using the biochemical assays described below.
Signaling Pathways and Experimental Workflows
Mechanism of Action: From Microtubule Disruption to Apoptosis
This compound, as a colchicine binding site inhibitor, initiates a cascade of events culminating in programmed cell death. The workflow begins with the direct inhibition of tubulin polymerization, leading to a disruption of the microtubule network. This triggers the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest activates downstream apoptotic signaling pathways.
Caption: Signaling pathway of this compound.
Experimental Workflow for Characterization
A typical workflow to characterize the activity of this compound involves a multi-step process starting from biochemical assays to cellular and functional assays.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the change in absorbance.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the reaction mixture on ice. For a 100 µL reaction, combine:
-
G-PEM buffer
-
Tubulin (final concentration 2-5 mg/mL)
-
GTP (final concentration 1 mM)
-
This compound at various concentrations (a vehicle control with DMSO should be included).
-
-
Pipette the reaction mixtures into a pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 for polymerization inhibition can be determined by plotting the maximum velocity of polymerization against the logarithm of the inhibitor concentration.
Cellular Microtubule Network Staining (Immunofluorescence)
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
A375, MDA-MB-435S, or WM9 cells
-
Culture medium
-
This compound
-
Glass coverslips in a 12-well plate
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 times the IC50 for cell proliferation) for a predetermined time (e.g., 24 hours). Include a DMSO-treated control.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.[5]
Cell Cycle Analysis (Flow Cytometry)
This protocol quantifies the cell cycle distribution of a cell population to determine the percentage of cells arrested in the G2/M phase upon treatment with this compound.
Materials:
-
A375, MDA-MB-435S, or WM9 cells
-
Culture medium
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, and 10 times the IC50 for cell proliferation) for 24 hours.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[6][7][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
A375, MDA-MB-435S, or WM9 cells
-
Culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quadrant analysis of the dot plot will differentiate the cell populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational and molecular modeling evaluation of the structural basis for tubulin polymerization inhibition by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta3-Tubulin Is Critical for Microtubule Dynamics, Cell Cycle Regulation, and Spontaneous Release of Microvesicles in Human Malignant Melanoma Cells (A375) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer.wisc.edu [cancer.wisc.edu]
Determining the IC50 of Tubulin Polymerization-IN-60: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process for microtubule formation, which plays a fundamental role in cell division, intracellular transport, and maintenance of cell structure. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics. Tubulin polymerization-IN-60 is a small molecule inhibitor that targets this process, demonstrating potent anti-proliferative effects in various cancer cell lines. This compound belongs to the class of colchicine binding site inhibitors, which act by binding to the β-subunit of tubulin, thereby preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1]
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in both cell-based and in vitro tubulin polymerization assays.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both cellular and biochemical assays. The following table summarizes the available quantitative data for easy comparison.
| Assay Type | Cell Line / Condition | IC50 Value |
| Cell Proliferation Assay | A375 (Human Melanoma) | 0.09 ± 0.01 µM[1] |
| Cell Proliferation Assay | MDA-MB-435S (Human Melanoma) | 0.11 ± 0.01 µM[1] |
| Cell Proliferation Assay | WM9 (Human Melanoma) | 0.18 ± 0.05 µM[1] |
| In Vitro Tubulin Polymerization Assay | Bovine Brain Tubulin | ~7.5 µM (Estimated*) |
*Note: A specific in vitro tubulin polymerization IC50 value for this compound is not publicly available. The provided value is based on the reported IC50 for the closely related compound, Tubulin polymerization-IN-62, and serves as a representative value for protocol design.[2]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to determine the IC50 of this compound on the polymerization of purified tubulin. The assay measures the increase in fluorescence of a reporter dye that incorporates into polymerizing microtubules.
Materials:
-
Tubulin (e.g., from bovine brain, >97% pure)
-
Tubulin Polymerization Assay Kit (containing fluorescent reporter, GTP, and general tubulin buffer)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO)
-
Black, clear-bottom 96-well plates
-
Temperature-controlled microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in general tubulin buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). A typical 2x working solution range could be 0.2, 0.6, 2, 6, 20, 60, 200 µM.
-
Prepare working solutions of the positive and negative controls.
-
Reconstitute lyophilized tubulin and GTP according to the manufacturer's instructions, keeping all solutions on ice. A final tubulin concentration of 3-5 mg/mL is recommended.
-
-
Assay Procedure:
-
On ice, add 50 µL of the 2x working solutions of this compound, positive control, or negative control to the appropriate wells of a pre-chilled 96-well plate.
-
Prepare the tubulin polymerization reaction mix by combining tubulin, GTP, and the fluorescent reporter in general tubulin buffer, as per the kit manufacturer's protocol. Keep the mix on ice.
-
Initiate the polymerization reaction by adding 50 µL of the tubulin polymerization reaction mix to each well.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 to 90 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, determine the rate of tubulin polymerization (Vmax) from the linear phase of the polymerization curve (fluorescence vs. time).
-
Normalize the polymerization rates to the negative control (DMSO, representing 100% polymerization).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Cell-Based Anti-Proliferation Assay (MTT Assay)
This protocol outlines a method to determine the IC50 of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A375)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for IC50 Determination
References
Tubulin polymerization-IN-60 solution preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-60 is a potent inhibitor of tubulin polymerization, demonstrating significant anticancer activity. By binding to the colchicine site on tubulin, it disrupts microtubule dynamics, a critical process for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells. These application notes provide detailed protocols for the preparation and experimental use of this compound.
Chemical Properties
| Property | Value |
| CAS Number | 2361303-91-3 |
| Mechanism of Action | Inhibits tubulin polymerization by binding to the colchicine site. |
| Cellular Effects | Induces G2/M phase cell cycle arrest and apoptosis. |
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 0.09 ± 0.01 |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 |
| WM9 | Melanoma | 0.18 ± 0.05 |
Solution Preparation
1. Stock Solution Preparation
-
Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. When stored properly, the solution in DMSO should be stable for at least one year.
2. Working Solution Preparation
-
Recommended Diluent: For most cell-based and in vitro assays, the DMSO stock solution should be serially diluted to the final working concentration using the appropriate aqueous buffer or cell culture medium.
-
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced artifacts.
-
Prepare fresh working solutions from the stock solution for each experiment.
-
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity.
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Control inhibitors (e.g., Nocodazole) and enhancers (e.g., Paclitaxel)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
-
-
Protocol:
-
Reconstitute lyophilized tubulin in cold G-PEM buffer to a final concentration of 3-5 mg/mL. Keep the tubulin solution on ice.
-
Prepare the reaction mixture on ice. For each reaction, combine G-PEM buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or control compound.
-
Add the tubulin solution to the reaction mixture.
-
Immediately transfer the reaction mixture to a pre-warmed (37°C) 96-well plate.
-
Place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
The inhibitory effect of this compound is determined by the decrease in the rate and extent of tubulin polymerization compared to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Assay: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effect of this compound on the microtubule network within cells.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound working solutions
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope.
-
-
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a DMSO-treated control.
-
Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the cell cycle distribution of cells treated with this compound to assess G2/M arrest.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound working solutions
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer.
-
-
Protocol:
-
Seed cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
An accumulation of cells in the G2/M phase indicates cell cycle arrest induced by this compound.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Signaling pathway of G2/M arrest and apoptosis induced by tubulin inhibitors.
Application Notes and Protocols for High-Throughput Screening Using Tubulin Polymerization-IN-60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process essential for cell division, intracellular transport, and maintenance of cell structure.[1] The dynamic instability of microtubules, governed by the polymerization and depolymerization of tubulin subunits, makes them a key target for anticancer drug development.[1][2] Tubulin inhibitors disrupt this dynamic process, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2][3][4] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[5]
Tubulin polymerization-IN-60 is a potent, cell-permeable inhibitor of tubulin polymerization.[3] It belongs to the class of colchicine binding site inhibitors (CBSIs), which interfere with microtubule formation by binding to the β-tubulin subunit, preventing its incorporation into growing microtubules.[3][6] This activity leads to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel anticancer therapeutics.
This document provides detailed application notes and protocols for utilizing this compound in HTS assays to identify and characterize new tubulin polymerization inhibitors.
Mechanism of Action: Signaling Pathway
Tubulin polymerization inhibitors like this compound exert their cytotoxic effects by disrupting the normal dynamics of microtubule assembly. This interference triggers a cascade of events leading to programmed cell death.
Caption: Signaling pathway of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Malignant Melanoma | 0.09 ± 0.01 | [3] |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 | [3] |
| WM9 | Melanoma | 0.18 ± 0.05 | [3] |
High-Throughput Screening Protocols
Several HTS methodologies can be employed to screen for novel tubulin polymerization inhibitors, using this compound as a reference compound. These include in vitro biochemical assays and cell-based high-content screening.
In Vitro Fluorescence-Based Tubulin Polymerization Assay
This is a robust and cost-effective method for primary HTS campaigns.[7] The assay measures the fluorescence enhancement upon the incorporation of a fluorescent reporter into microtubules as polymerization occurs.[7]
Caption: Workflow for a fluorescence-based HTS assay.
Materials and Reagents:
-
Lyophilized >99% pure tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
GTP solution
-
Microtubule Glycerol Buffer
-
This compound (positive control)
-
DMSO (vehicle control)
-
Test compounds
-
96-well or 384-well black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Transfer a small volume (e.g., 1 µL) of each compound solution to the wells of the assay plate. Include wells with DMSO only as a negative control.
-
-
Reagent Preparation:
-
Assay Initiation:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Using a multichannel pipette, add the tubulin solution to each well of the compound plate.
-
Immediately place the plate in the reader.
-
-
Data Acquisition:
-
Measure fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) every minute for 60 minutes.[7]
-
-
Data Analysis:
-
For each well, calculate the rate of polymerization (Vmax) from the linear phase of the fluorescence curve.
-
Normalize the data to the DMSO controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
High-Content Screening (HCS) for Microtubule Disruption
HCS provides a cell-based approach to visualize and quantify the effects of compounds on the microtubule network within intact cells.[9][10]
Caption: Workflow for a high-content screening assay.
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Formaldehyde solution
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain
-
This compound (positive control)
-
DMSO (vehicle control)
-
Test compounds
-
Optically clear bottom microplates (96- or 384-well)
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Seed cells into microplates at a density that ensures they are in a logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Add test compounds and controls (this compound and DMSO) to the cells.
-
Incubate for a predetermined time (e.g., 18-24 hours) to allow for effects on the microtubule network and cell cycle to manifest.[8]
-
-
Cell Staining:
-
Imaging:
-
Acquire images using a high-content imaging system, capturing both the tubulin and nuclear channels.
-
-
Image Analysis:
-
Use image analysis software to quantify changes in the microtubule network. Phenotypic changes indicative of tubulin polymerization inhibition include loss of filamentous structure and diffuse cytoplasmic staining.[9]
-
Parameters to quantify can include texture analysis (e.g., Haralick texture homogeneity), microtubule length, and branching.[10]
-
Plot the quantified phenotype against compound concentration to generate dose-response curves and determine EC50 values.
-
Conclusion
This compound is a potent and specific inhibitor of tubulin polymerization, making it an excellent reference compound for HTS campaigns targeting microtubule dynamics. The protocols outlined here for both biochemical and cell-based assays provide robust frameworks for the discovery and characterization of novel tubulin-targeting agents. Careful data analysis and hit validation are crucial next steps in the drug discovery pipeline.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxanim.com [maxanim.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Tubulin Polymerization-IN-60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical process for microtubule formation, which plays a pivotal role in various cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2] Disruption of microtubule dynamics is a well-established and effective strategy in cancer therapy.[2] Tubulin polymerization-IN-60 is a small molecule inhibitor that targets tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] As a member of the colchicine binding site inhibitors (CBSIs), this compound prevents the assembly of α- and β-tubulin heterodimers into microtubules.[3] This interference with microtubule formation disrupts the mitotic spindle, activating the spindle assembly checkpoint (SAC) and causing a cell cycle arrest in the G2/M phase.[4][5]
These application notes provide a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a robust and widely used method for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[6][7] PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[6] Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for or undergoing mitosis.
By treating cells with this compound and subsequently staining with PI, researchers can quantify the percentage of cells in each phase of the cell cycle and thereby determine the compound's effect on cell cycle progression. A significant increase in the G2/M population is indicative of a compound that interferes with mitosis, such as a tubulin polymerization inhibitor.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., HeLa, A549, MCF-7).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
Complete Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Fixative: Cold 70% ethanol.
-
PI Staining Solution:
-
Propidium Iodide (PI): 50 µg/mL in PBS.
-
RNase A: 100 µg/mL in PBS.
-
-
Flow Cytometry Tubes.
-
Flow Cytometer.
Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Kinetic framework of spindle assembly checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying Tubulin Concentration and Microtubule Number Throughout the Fission Yeast Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Apoptosis Markers by Western Blot Following Treatment with Tubulin Polymerization-IN-60
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulin polymerization-IN-60 is a potent, cell-permeable inhibitor of tubulin polymerization with demonstrated anticancer activity. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, a process essential for the formation and function of the mitotic spindle.[1][2] This interference with microtubule function leads to a cell cycle arrest in the G2/M phase and subsequently induces programmed cell death, or apoptosis.[1][2][3] Western blotting is a crucial immunodetection technique to qualitatively and quantitatively assess the protein markers involved in the apoptotic cascade, thereby confirming the mechanism of action of compounds like this compound.
This document provides a detailed protocol for using Western blot analysis to measure key apoptosis markers in cells treated with this compound. The primary markers of focus are cleaved Caspase-3, cleaved Poly (ADP-ribose) polymerase (PARP), and the balance of the Bcl-2 family proteins (Bcl-2 and Bax).
Principle of Apoptosis Marker Detection
The apoptotic pathway is a tightly regulated process involving a cascade of specific protein activations and cleavages. Tubulin inhibitors typically trigger the intrinsic apoptotic pathway.
-
Bcl-2 Family Proteins: This family consists of both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of Bcl-2 to Bax is critical; a decrease in this ratio promotes the permeabilization of the mitochondrial outer membrane, a key step in apoptosis.[4] Treatment with microtubule-targeting drugs can also lead to the phosphorylation of Bcl-2, which has been associated with the inactivation of its anti-apoptotic function.[5]
-
Executioner Caspases: The disruption of the mitochondrial membrane leads to the activation of initiator caspases (like Caspase-9), which in turn cleave and activate executioner caspases, most notably Caspase-3.[6] Active Caspase-3 is a heterodimer of cleaved fragments. Detecting the cleaved form of Caspase-3 is a definitive indicator of apoptosis.[7]
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair.[8] During apoptosis, activated Caspase-3 cleaves PARP (116 kDa) into two fragments of approximately 89 kDa and 25 kDa, inactivating the enzyme.[9] The appearance of the 89 kDa cleaved PARP fragment is considered a hallmark of apoptosis.[10][11]
Data Presentation: Expected Quantitative Changes
The following table summarizes hypothetical quantitative data from a Western blot experiment, illustrating the expected dose-dependent effects of this compound on key apoptosis markers in a cancer cell line after a 24-hour treatment. Data is presented as fold change relative to an untreated control, normalized to a loading control (e.g., α-Tubulin).
| Treatment Concentration | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (89 kDa) (Fold Change) | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) | Bcl-2 / Bax Ratio |
| Control (0 µM) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 0.1 µM | 2.5 | 3.1 | 0.8 | 1.2 | 0.67 |
| 0.5 µM | 6.8 | 8.2 | 0.5 | 1.5 | 0.33 |
| 1.0 µM | 11.2 | 14.5 | 0.3 | 1.7 | 0.18 |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of apoptosis induced by this compound.
Caption: Experimental workflow for Western blot analysis of apoptosis markers.
Detailed Experimental Protocol
1. Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., HeLa, MCF-7, A549), cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, cell culture plates/flasks.
-
Treatment: this compound (dissolved in DMSO), DMSO (vehicle control).
-
Lysis and Quantification: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit.
-
Electrophoresis: Laemmli sample buffer (4x), Mini-PROTEAN TGX Precast Gels (or hand-casted gels), Tris/Glycine/SDS running buffer.
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer (Towbin buffer), methanol.
-
Immunodetection:
-
Blocking buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies (diluted in blocking buffer):
-
Rabbit anti-Cleaved Caspase-3 (Asp175)
-
Rabbit anti-Cleaved PARP (Asp214)
-
Rabbit anti-Bcl-2
-
Mouse anti-Bax
-
Mouse anti-α-Tubulin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies (diluted in blocking buffer):
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate.
-
2. Procedure
Step 2.1: Cell Culture and Treatment
-
Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium in each well with the prepared drug-containing or vehicle control medium.
-
Incubate for the desired time period (e.g., 24, 48 hours).
Step 2.2: Cell Lysis and Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well/dish (e.g., 150 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new clean tube, avoiding the pellet.
Step 2.3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein for each sample (typically 20-40 µg).
-
Prepare samples for loading by adding 4x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
Step 2.4: SDS-PAGE
-
Assemble the electrophoresis apparatus and fill it with Tris/Glycine/SDS running buffer.
-
Load the prepared protein samples and a molecular weight marker into the wells of the precast gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Step 2.5: Protein Transfer
-
Pre-soak the PVDF membrane in methanol for 30 seconds, followed by distilled water and then transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in the transfer apparatus.
-
Perform the transfer according to the manufacturer's protocol (e.g., 100 V for 1 hour at 4°C).
Step 2.6: Immunodetection
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Step 2.7: Detection and Analysis
-
Prepare the ECL substrate by mixing the two components according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to the corresponding loading control band to ensure accurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PARP1 (cleaved Asp214) Monoclonal Antibody (HLNC4) (14-6668-82) [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Tubulin Polymerization-IN-60 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process for microtubule formation, which plays a fundamental role in cell division, intracellular transport, and maintenance of cell structure.[1][2] Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.[1][2] Tubulin polymerization-IN-60 is a potent inhibitor of tubulin polymerization with demonstrated anticancer activity.[3] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in animal models, based on its known in vitro characteristics and established methodologies for other tubulin inhibitors.
This compound acts by binding to the colchicine binding site on β-tubulin, which disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[3] Its efficacy has been demonstrated in vitro against various cancer cell lines.
In Vitro Activity of this compound
A summary of the reported in vitro cytotoxic activity of this compound against human cancer cell lines is presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.09 ± 0.01 |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 |
| WM9 | Melanoma | 0.18 ± 0.05 |
Data from MedchemExpress.[3]
Proposed Animal Models for In Vivo Testing
Based on the in vitro activity of this compound against melanoma cell lines, the following animal models are proposed for in vivo efficacy studies.
-
Human Melanoma Xenograft Mouse Model: Athymic nude mice (e.g., BALB/c nude) are recommended for their immunodeficient state, which allows for the growth of human tumor xenografts. The A375 cell line is a suitable candidate for implantation due to its high sensitivity to this compound.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
Objective: To confirm the direct inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound
-
Positive control (e.g., colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare solutions of this compound at various concentrations.
-
In a 96-well plate, add tubulin and polymerization buffer to each well.
-
Add this compound, colchicine, or vehicle to the respective wells.
-
Incubate the plate at 37°C for a few minutes to allow the compound to interact with tubulin.
-
Initiate polymerization by adding GTP to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.[4][5] An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves and calculate IC50 values.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
A375 cancer cells
-
Cell culture medium and supplements
-
This compound
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is expected.
Human Melanoma Xenograft Study in Mice
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
A375 human melanoma cells
-
Matrigel (optional, to enhance tumor take rate)
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Acclimatize the mice for at least one week.
-
Subcutaneously inject A375 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., via intraperitoneal or intravenous injection) at different dose levels. The control group should receive the vehicle alone.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Proposed In Vivo Efficacy Data Table for this compound in A375 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | - | ||
| Tubulin-IN-60 | X | |||
| Tubulin-IN-60 | Y | |||
| Tubulin-IN-60 | Z |
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tubulin Polymerization-IN-60 for Live-Cell Imaging of Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-60, also known as BF3, is a potent inhibitor of tubulin polymerization with significant anticancer activity.[1] As a member of the colchicine binding site inhibitors (CBSIs), this small molecule disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1] The dynamic instability of microtubules—the stochastic switching between periods of polymerization and depolymerization—is fundamental to various cellular processes, including cell division, migration, and intracellular transport. Consequently, inhibitors like this compound are valuable tools for studying these processes and represent a promising class of therapeutic agents.
These application notes provide a comprehensive overview of the use of this compound for live-cell imaging of microtubule dynamics. The protocols detailed below are based on established methodologies for studying tubulin polymerization inhibitors and are intended to serve as a starting point for experimental design.
Disclaimer: Detailed live-cell imaging protocols and quantitative data specifically for this compound are not extensively available in publicly accessible research. Therefore, the following protocols are representative of methodologies used for other colchicine binding site inhibitors and should be optimized for your specific cell type and experimental setup.
Data Presentation
The following table summarizes the available quantitative data for this compound, focusing on its anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A375 | Malignant Melanoma | 0.09 ± 0.01 | [1] |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 | [1] |
| WM9 | Malignant Melanoma | 0.18 ± 0.05 | [1] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This biochemical assay is a primary method to confirm the direct inhibitory effect of a compound on tubulin polymerization.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)
-
This compound
-
DMSO (vehicle control)
-
96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL on ice.
-
Prepare serial dilutions of this compound in G-PEM buffer. A final concentration range of 0.1 µM to 10 µM is a reasonable starting point. Prepare a vehicle control with an equivalent concentration of DMSO.
-
In a pre-warmed 96-well plate, add the this compound dilutions or vehicle control.
-
To initiate polymerization, add the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Plot absorbance versus time to generate polymerization curves. The inhibitory effect of this compound will be observed as a dose-dependent decrease in the rate and extent of polymerization.
Protocol 2: Live-Cell Imaging of Microtubule Dynamics
This protocol outlines the use of live-cell imaging to observe the effects of this compound on the microtubule network in real-time. The use of a far-red fluorescent probe like SiR-tubulin is recommended to minimize phototoxicity.
Materials:
-
Cells suitable for live-cell imaging (e.g., HeLa, U2OS) cultured on glass-bottom dishes or chamber slides.
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
SiR-tubulin (or other suitable live-cell microtubule probe)
-
Verapamil (optional, as an efflux pump inhibitor to improve probe retention)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂) and appropriate laser lines and filters for the chosen fluorescent probe.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Microtubule Staining:
-
Prepare a staining solution of SiR-tubulin in pre-warmed cell culture medium. A starting concentration of 100 nM is recommended.
-
If poor staining is observed, the addition of 10 µM verapamil can improve probe retention.
-
Replace the cell culture medium with the staining solution and incubate for 30-60 minutes at 37°C.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is advisable to test a range of concentrations around the known IC50 values (e.g., 50 nM to 500 nM).
-
After the staining incubation, replace the staining solution with the medium containing this compound or a vehicle control.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes before imaging.
-
Acquire time-lapse images of the microtubule network. The imaging frequency will depend on the dynamics being observed; for microtubule depolymerization, imaging every 10-30 seconds is a good starting point.
-
Observe changes in microtubule density, organization, and dynamics in the treated cells compared to the control.
-
Protocol 3: Quantitative Analysis of Microtubule Dynamics
This protocol describes how to extract quantitative data from the live-cell imaging movies to characterize the effect of this compound on microtubule dynamic instability.
Software:
-
Image analysis software (e.g., ImageJ/Fiji with appropriate plugins like MTrackJ, or commercial software like Imaris).
Parameters to Measure:
-
Polymerization Rate (Growth Rate): The speed at which the microtubule plus-end extends.
-
Depolymerization Rate (Shortening Rate): The speed at which the microtubule plus-end retracts.
-
Catastrophe Frequency: The frequency of switching from a state of growth or pause to shortening.
-
Rescue Frequency: The frequency of switching from a state of shortening to growth or pause.
Procedure:
-
Image Pre-processing: Correct for any background fluorescence and drift in the time-lapse series.
-
Microtubule Tracking:
-
Manually or semi-automatically track the plus-ends of individual microtubules over time using the chosen software.
-
Generate a life history plot for each tracked microtubule, showing its length versus time.
-
-
Data Extraction:
-
From the life history plots, identify periods of growth, shortening, and pause.
-
Calculate the rate of length change for each growth and shortening event (slope of the line).
-
Count the number of catastrophe and rescue events.
-
Measure the total time spent in growth and shortening.
-
-
Calculation of Dynamic Parameters:
-
Polymerization/Depolymerization Rate: Calculate the average rate from all measured events.
-
Catastrophe Frequency: Divide the total number of catastrophes by the total time spent in growth.
-
Rescue Frequency: Divide the total number of rescues by the total time spent in shortening.
-
-
Statistical Analysis: Compare the dynamic parameters between control and this compound-treated cells using appropriate statistical tests.
Visualizations
Caption: Workflow for evaluating this compound.
Caption: MOA of this compound.
References
Application Notes and Protocols: Tubulin Polymerization-IN-60 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-60 (also known as TPI-60 or BF3) is a potent, cell-permeable small molecule inhibitor of tubulin polymerization. It functions by binding to the colchicine binding site on β-tubulin, thereby disrupting the dynamic instability of microtubules. This interference with microtubule function leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential candidate for drug development.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for various cellular processes, particularly mitosis. By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules. This leads to the depolymerization of existing microtubules and the inability to form a functional mitotic spindle, a critical apparatus for chromosome segregation during cell division. The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), causing a prolonged arrest of the cell cycle in the G2/M phase. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Tubulin Polymerization Assays with Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing tubulin polymerization assays to screen for or characterize inhibitory compounds.
Troubleshooting Guide
This guide addresses common issues encountered during tubulin polymerization assays with inhibitors, providing potential causes and solutions in a question-and-answer format.
Question 1: My control (tubulin alone) polymerization curve is flat or has a very low signal.
Possible Causes and Solutions:
-
Inactive Tubulin: Tubulin is a sensitive protein and can lose its polymerization competency if not handled or stored correctly.
-
Solution: Ensure tubulin is stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Once thawed, keep it on ice and use it within an hour.[1] If tubulin quality is suspect, consider purchasing a new lot. The presence of a lag phase in the control reaction is a good indicator of tubulin quality.[1]
-
-
Incorrect Temperature: Tubulin polymerization is highly temperature-dependent. Polymerization occurs at 37°C, while depolymerization occurs at 4°C.[2][3]
-
GTP Hydrolysis: GTP is essential for tubulin polymerization.
-
Buffer Composition: The buffer composition is critical for optimal polymerization.
-
Solution: Use a recommended polymerization buffer, such as G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol).[5] Ensure the pH is correct.
-
Question 2: I am observing high background signal or a noisy baseline.
Possible Causes and Solutions:
-
Light Scattering from Non-Microtubule Sources: The test compound may be precipitating or causing tubulin to aggregate non-specifically.
-
Solution: Visually inspect the wells for any precipitation. Run a control with the compound in buffer alone to see if it scatters light.[1] To check for non-specific tubulin precipitation, at the end of the assay, cool the plate to 4°C for 20-30 minutes to depolymerize the microtubules. The signal should return to baseline; if it doesn't, aggregation is likely.[1]
-
-
Air Bubbles: Bubbles in the wells will scatter light and lead to erroneous readings.
-
Solution: Pipette carefully to avoid introducing bubbles.[1] If bubbles are present, gently tap the plate to dislodge them or use a fine needle to pop them.
-
-
Condensation: If a cold plate is transferred to a warm reader, condensation can form on the bottom of the wells, affecting absorbance readings.[1]
-
Solution: Ensure the plate is at the correct temperature before starting the reading. Some plate readers have a pre-heating step to prevent this.
-
Question 3: My inhibitor appears to have no effect, or the effect is not dose-dependent.
Possible Causes and Solutions:
-
Inhibitor Insolubility or Degradation: The inhibitor may not be soluble in the assay buffer or may have degraded.
-
Solution: Check the solubility of your compound in the final assay buffer. The maximum tolerated DMSO concentration is typically around 2%.[1] Prepare fresh dilutions of the inhibitor for each experiment.
-
-
Incorrect Inhibitor Concentration Range: The concentrations tested may be too low to see an effect.
-
Solution: Perform a wide dose-response curve to determine the IC50 of the inhibitor.
-
-
Mechanism of Action: The inhibitor may have a mechanism that is not well-suited for a standard polymerization assay (e.g., it may only bind to polymerized microtubules).
-
Solution: Consider alternative assays, such as a microtubule depolymerization assay or a cell-based assay.[5]
-
Question 4: I see an initial drop in absorbance upon adding my compound.
Possible Causes and Solutions:
-
Compound Absorbance: The compound itself may absorb light at the wavelength being used for the assay (typically 340 nm).
-
Solution: Run a control with the compound in buffer alone to measure its intrinsic absorbance and subtract this from the experimental wells.
-
Question 5: My results are not reproducible.
Possible Causes and Solutions:
-
Inaccurate Pipetting: Small variations in the volumes of tubulin, GTP, or inhibitor can lead to significant differences in polymerization kinetics.
-
Solution: Use calibrated pipettes and be consistent with your pipetting technique.[1] Prepare a master mix for the tubulin and buffer to minimize pipetting errors between wells.
-
-
Temperature Fluctuations: As mentioned, temperature is critical.
-
Tubulin Quality: Variability between different batches or preparations of tubulin can affect results.
-
Solution: If possible, use the same batch of tubulin for a series of related experiments. Always run a control with a known inhibitor (e.g., nocodazole or paclitaxel) to benchmark the assay performance.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of a tubulin polymerization assay?
A1: A tubulin polymerization assay measures the formation of microtubules from tubulin dimers in vitro. This is typically monitored by measuring the increase in light scattering (turbidity) at 340 nm as microtubules form.[3] Alternatively, fluorescence-based assays can be used where a fluorescent reporter binds to microtubules, leading to an increase in fluorescence.[4][6]
Q2: What are the typical phases of a tubulin polymerization curve?
A2: A standard tubulin polymerization curve has three phases:
-
Nucleation (Lag Phase): A slow initial phase where tubulin dimers form small oligomers or "nuclei".[2]
-
Growth (Elongation Phase): A rapid phase where tubulin dimers add to the ends of the nuclei, leading to microtubule elongation.[2]
-
Steady State (Plateau Phase): A phase where the rate of polymerization equals the rate of depolymerization, and the total amount of microtubule polymer remains constant.[2]
Q3: How do different classes of inhibitors affect the polymerization curve?
A3:
-
Microtubule Destabilizers (e.g., Colchicine, Nocodazole, Vinblastine): These compounds inhibit tubulin polymerization.[4][7] They typically decrease the rate and extent of polymerization, resulting in a lower plateau on the polymerization curve.[3]
-
Microtubule Stabilizers (e.g., Paclitaxel/Taxol): These compounds promote tubulin polymerization and stabilize microtubules. They often eliminate the lag phase, increase the rate of polymerization, and result in a higher plateau.[3]
Q4: What are appropriate positive and negative controls for this assay?
A4:
-
Negative Control: Tubulin with buffer and the vehicle (e.g., DMSO) used to dissolve the test compound. This shows the baseline polymerization.
-
Positive Control for Inhibition: A known microtubule destabilizer like nocodazole or colchicine.[1][4]
-
Positive Control for Stabilization: A known microtubule stabilizer like paclitaxel (Taxol).[1][6]
Q5: What is the critical concentration of tubulin?
A5: The critical concentration is the concentration of tubulin dimer at which the rate of polymerization equals the rate of depolymerization at steady state. Below this concentration, microtubule polymerization will not occur. This can be determined by plotting the maximal absorbance at steady state against a range of initial tubulin concentrations.[8]
Data Presentation
Table 1: Expected Effects of Inhibitor Classes on Tubulin Polymerization Parameters
| Parameter | Microtubule Destabilizer (e.g., Nocodazole) | Microtubule Stabilizer (e.g., Paclitaxel) |
| Lag Time | May be increased or unchanged | Decreased or eliminated[1] |
| Vmax (Maximal Rate) | Decreased[3] | Increased[3] |
| Plateau (Maximal OD) | Decreased[3] | Increased[3] |
| Critical Concentration | Increased | Decreased[9] |
Table 2: Typical Reagent Concentrations for a Tubulin Polymerization Assay
| Reagent | Typical Final Concentration |
| Tubulin | 1-5 mg/mL (~10-50 µM)[5] |
| GTP | 1 mM[2][4] |
| MgCl₂ | 1-2 mM[2][4] |
| EGTA | 0.5-1 mM[2][4] |
| Glycerol | 5-10% (v/v)[3][4] |
| PIPES Buffer | 80 mM, pH 6.9[2][4] |
Experimental Protocols
Protocol 1: Turbidity-Based Tubulin Polymerization Assay
This protocol is adapted from standard methods to assess the effect of an inhibitor on tubulin polymerization by measuring changes in absorbance.[3][5]
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
-
GTP stock solution (100 mM)
-
Test inhibitor stock solution (in DMSO)
-
Positive controls: Nocodazole and Paclitaxel
-
Half-area 96-well plate
-
Temperature-controlled spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation:
-
Pre-warm the spectrophotometer to 37°C.
-
Thaw tubulin, G-PEM buffer, and GTP on ice. Keep all reagents on ice until use.
-
Prepare serial dilutions of the test inhibitor and controls in G-PEM buffer. The final DMSO concentration should not exceed 2%.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube on ice, prepare the tubulin solution by resuspending lyophilized tubulin in cold G-PEM buffer to a final concentration of 4 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
In the wells of a pre-chilled 96-well plate, add 10 µL of the diluted test inhibitor or control solutions.
-
Add 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL. Mix gently by pipetting up and down, avoiding bubbles.
-
-
Measurement:
-
Immediately transfer the plate to the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration of the test inhibitor and controls.
-
Determine the lag time, Vmax, and plateau for each curve.
-
Calculate the percent inhibition for destabilizers or percent enhancement for stabilizers relative to the vehicle control.
-
Plot the percent inhibition/enhancement against the inhibitor concentration to determine the IC50 or EC50.
-
Visualizations
Caption: Workflow for a typical tubulin polymerization assay with inhibitors.
Caption: Simplified signaling pathways for tubulin inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taxol-induced rose microtubule polymerization in vitro and its inhibition by colchicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tubulin Polymerization-IN-60 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Tubulin polymerization-IN-60 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of tubulin polymerization. It functions by binding to the colchicine binding site on β-tubulin.[1] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton. Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][2]
Caption: Signaling pathway of this compound.
Q2: What is a recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on available data, concentrations in the nanomolar to low micromolar range are typically effective. For instance, the IC50 values for some melanoma cell lines are in the range of 0.09 to 0.18 µM.[1] A related compound, Tubulin polymerization-IN-65, has shown growth inhibition (GI50) in various cell lines at concentrations ranging from 0.26 µM to 1.4 µM.[3]
Recommended Initial Dose-Response Experiment:
-
Concentration Range: 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM)
-
Incubation Time: 24 to 72 hours
Q3: How should I prepare and store this compound?
For optimal results, proper handling and storage of this compound are crucial.
-
Reconstitution: Reconstitute the powdered compound in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Storage:
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment. It is important to note that the maximum concentration of DMSO in the final culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Troubleshooting Guides
Problem 1: I am not observing the expected cytotoxic or anti-proliferative effects.
If you are not seeing the anticipated effects on cell viability or proliferation, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration | Perform a dose-response experiment with a broader concentration range to determine the IC50 for your specific cell line. |
| Compound Instability | Ensure the compound has been stored correctly. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to microtubule-targeting agents.[6] Consider using a different cell line or a combination therapy approach. |
| Incorrect Incubation Time | The effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Experimental Error | Verify cell seeding density and ensure accurate pipetting. Use appropriate controls, including a vehicle control (e.g., DMSO). |
Problem 2: I am not seeing a clear G2/M phase cell cycle arrest.
If flow cytometry analysis does not show a significant increase in the G2/M population, follow these troubleshooting steps:
Caption: Logical workflow for troubleshooting the absence of G2/M arrest.
| Possible Cause | Suggested Solution |
| Inappropriate Concentration | A sub-optimal concentration may not be sufficient to induce a robust cell cycle arrest. Test a higher concentration. Conversely, a very high concentration might induce rapid apoptosis, reducing the observable G2/M population. |
| Incorrect Timing | The peak of G2/M arrest may occur at a specific time point. Perform a time-course experiment (e.g., 12, 24, 36 hours) to capture the maximal effect. |
| Asynchronous Cell Population | If the majority of your cells are not actively dividing, the effect on the cell cycle will be less pronounced. Consider synchronizing your cells before treatment. |
| Cell Line Characteristics | Some cell lines may have a less defined G2/M checkpoint or may progress through mitosis and become multinucleated before arresting.[6] |
Problem 3: I am observing compound precipitation in my cell culture medium.
Precipitation of the compound can lead to inconsistent and inaccurate results.
| Possible Cause | Suggested Solution |
| Poor Solubility | While this compound is generally soluble in DMSO, it may have limited solubility in aqueous media. Avoid making working dilutions that are too concentrated. |
| High Final Concentration | If you are testing very high concentrations, the compound may exceed its solubility limit in the culture medium. |
| Interaction with Media Components | Components in the serum or media may interact with the compound, reducing its solubility. |
| Incorrect Dilution Procedure | When preparing working dilutions, add the DMSO stock solution to the pre-warmed culture medium and mix immediately and thoroughly. |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the IC50 value of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin polymerization-IN-65_TargetMol [targetmol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Preventing protein aggregation in tubulin polymerization assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding protein aggregation in tubulin polymerization assays. Our aim is to help researchers, scientists, and drug development professionals overcome common experimental hurdles and obtain reliable, reproducible results.
Troubleshooting Guide: Preventing and Resolving Tubulin Aggregation
Protein aggregation is a common artifact in tubulin polymerization assays that can manifest as a high initial absorbance reading, a non-sigmoidal polymerization curve, or visible precipitates. This guide addresses the most frequent causes of tubulin aggregation and provides systematic solutions.
Issue 1: High Initial Absorbance or Immediate Signal Increase
A high baseline reading before the initiation of polymerization at 37°C often indicates pre-existing tubulin aggregates.
| Potential Cause | Troubleshooting Steps |
| Improper Tubulin Handling | - Thaw tubulin aliquots rapidly but keep them on ice at all times.[1] - Use thawed tubulin within one hour.[1] - Avoid repeated freeze-thaw cycles. - Centrifuge the tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to pellet any aggregates before use. |
| Incorrect Buffer Conditions | - Ensure the pH of the polymerization buffer is optimal (typically pH 6.8-7.0).[2][3] Significant deviations can alter the charge state of amino acids, leading to aggregation.[4][5] - Verify the correct salt concentration (ionic strength). Both excessively high or low salt concentrations can affect protein solubility.[4] - Use high-purity reagents for buffer preparation to avoid contaminants that could induce aggregation.[4] |
| Presence of Denatured Protein | - Denaturation can be caused by exposure to high temperatures or harsh chemicals.[4][5] Ensure tubulin is stored and handled correctly. - Consider purifying the tubulin again through polymerization-depolymerization cycles to select for assembly-competent protein.[6] |
Issue 2: Atypical Polymerization Curve (e.g., Lack of a Clear Nucleation Phase)
An abnormal polymerization curve can be indicative of uncontrolled aggregation that mimics or interferes with the polymerization signal.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Tubulin Concentration | - If the tubulin concentration is too high, it can lead to rapid, uncontrolled aggregation.[4] Determine the optimal concentration for your specific tubulin preparation and assay conditions. - Conversely, a concentration that is too low may not yield a robust polymerization signal, making it difficult to distinguish from background noise or minor aggregation. |
| Contaminants in the Sample | - Impurities in the tubulin preparation or the test compound solution can act as nucleation sites for aggregation.[4] - If testing compounds, ensure they are fully dissolved and do not precipitate in the assay buffer. Perform a control experiment with the compound in buffer without tubulin. |
| Incorrect Assay Temperature | - Tubulin polymerization is highly temperature-dependent.[3] Ensure the plate reader or spectrophotometer is pre-warmed to 37°C.[1][3] - Keep all reagents and reaction plates on ice before starting the assay to prevent premature polymerization or aggregation.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of glycerol in tubulin polymerization assays, and can it contribute to aggregation?
A1: Glycerol is often included in tubulin polymerization buffers as a stabilizing agent that promotes microtubule assembly.[7][8] It lowers the critical concentration of tubulin required for polymerization.[9] However, very high concentrations of glycerol can sometimes promote aggregation of certain proteins. The optimal concentration of glycerol should be determined empirically, but it is typically in the range of 5-10%.[7][10]
Q2: How can I differentiate between true microtubule polymerization and non-specific protein aggregation?
A2: Several methods can be used to distinguish between these two processes:
-
Cold Depolymerization: Microtubules are cold-labile and will depolymerize when incubated on ice. After a polymerization reaction, incubating the sample at 4°C should lead to a decrease in the signal if it was due to microtubule formation.[3] Non-specific aggregates are generally not cold-sensitive.
-
Microscopy: Visualize the end-product of the reaction using transmission electron microscopy (TEM) or fluorescence microscopy (if using fluorescently labeled tubulin). Microtubules have a distinct filamentous structure, whereas non-specific aggregates will appear as amorphous clumps.
-
Sedimentation Assay: Polymerized microtubules can be separated from soluble tubulin dimers by centrifugation. The amount of tubulin in the pellet and supernatant can be quantified by SDS-PAGE. Aggregates will also pellet, but their presence can be confirmed by the lack of cold depolymerization of the pellet.
Q3: Can the purity of my tubulin preparation affect aggregation?
A3: Absolutely. Tubulin preparations of lower purity may contain contaminating proteins that can co-aggregate or interfere with proper microtubule formation.[4] It is recommended to use tubulin with a purity of >99% for polymerization assays.[1][11] If you are purifying tubulin yourself, consider adding a phosphocellulose chromatography step to remove microtubule-associated proteins (MAPs) that can affect polymerization kinetics.[12]
Q4: My test compound seems to induce a rapid increase in signal. How do I know if it's promoting polymerization or causing aggregation?
A4: This is a common issue when screening for compounds that affect tubulin dynamics.
-
Dose-Response Analysis: True polymerization enhancers will typically show a saturable dose-response curve. Aggregation, on the other hand, may increase linearly with compound concentration.
-
Control Experiments: Run the assay with your compound in the absence of tubulin to see if it precipitates or has its own absorbance/fluorescence signal at the measurement wavelength.
-
Orthogonal Methods: Confirm your findings using a different assay, such as immunofluorescence microscopy of cells treated with the compound to observe its effect on the cellular microtubule network.
Experimental Protocols
Standard Tubulin Polymerization Assay (Absorbance-Based)
This protocol is adapted from commercially available kits and common literature procedures.[1][3][7]
-
Preparation of Reagents:
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the components in the following order:
-
Polymerization Buffer
-
Test compound or vehicle control
-
Glycerol (if used, to a final concentration of 5-10%)
-
Tubulin (to a final concentration of 2-4 mg/mL)
-
-
Allow the mixture to incubate on ice for 5 minutes.
-
-
Initiation and Measurement:
Quantitative Data Summary
Table 1: Effect of Buffer Components on Tubulin Polymerization
| Buffer Condition | Critical Concentration (mg/mL) | Reference |
| 0.1 M PIPES, 0.5 mM Mg²⁺, pH 7.0 | 2.51 | [13] |
| Above + 1 M Glycerol | 1.41 | [13] |
| Above + 10 µM Paclitaxel | 0.07 | [13] |
This table illustrates how additives like glycerol and paclitaxel lower the critical concentration of tubulin required for polymerization, thereby promoting assembly.
Visualizations
Caption: A logical workflow for troubleshooting tubulin aggregation.
Caption: Workflow for a standard tubulin polymerization assay.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Buffer conditions and non-tubulin factors critically affect the microtubule dynamic instability of sea urchin egg tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Fidabio [fidabio.com]
- 5. Protein aggregation - Wikipedia [en.wikipedia.org]
- 6. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Tubulin Polymerization-IN-60 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tubulin-IN-60 in tubulin polymerization experiments, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is Tubulin-IN-60 and what is its mechanism of action?
A1: Tubulin-IN-60 (also referred to as BF3) is an inhibitor of tubulin polymerization.[1] It functions as a colchicine binding site inhibitor (CBSI), meaning it binds to the colchicine binding site on β-tubulin.[1][2] This interaction prevents the assembly of tubulin dimers into microtubules, a critical process for cell division.[2] By disrupting microtubule dynamics, Tubulin-IN-60 can lead to an arrest of the cell cycle in the G2/M phase and subsequently induce apoptosis (programmed cell death), which underlies its anticancer properties.[1][3][4]
Q2: How does temperature generally affect tubulin polymerization?
A2: Tubulin polymerization is a temperature-sensitive process. In vitro, the optimal temperature for tubulin polymerization is typically 37°C.[5][6][7] Lowering the temperature has a significant inhibitory effect on microtubule formation. As the temperature decreases from 37°C, the rates of both microtubule polymerization and depolymerization decrease.[8][9][10] At temperatures around 4°C, microtubules rapidly depolymerize into tubulin subunits.[5][6][8] This temperature-dependent behavior is a critical factor to control in any tubulin polymerization assay.
Q3: What is the expected outcome of using Tubulin-IN-60 in a tubulin polymerization assay?
A3: In a typical in vitro tubulin polymerization assay, which is often monitored by an increase in turbidity or fluorescence, the addition of Tubulin-IN-60 is expected to inhibit the polymerization of tubulin. This would manifest as a dose-dependent decrease in the rate and extent of the signal increase compared to a control reaction without the inhibitor.
Q4: At what concentrations is Tubulin-IN-60 effective?
A4: The effective concentration of Tubulin-IN-60 can vary depending on the cell line and experimental conditions. The following table summarizes the reported IC50 values (the concentration at which 50% of the biological process is inhibited) for Tubulin-IN-60 in different cancer cell lines.
| Cell Line | IC50 (µM) |
| A375 (human malignant melanoma) | 0.09 ± 0.01 |
| MDA-MB-435S (human melanoma) | 0.11 ± 0.01 |
| WM9 (human metastatic melanoma) | 0.18 ± 0.05 |
| Data from MedChemExpress product information for Tubulin polymerization-IN-60 (BF3).[1] |
Troubleshooting Guide
Problem 1: No or very low tubulin polymerization is observed even in the control group (without Tubulin-IN-60).
-
Possible Cause 1: Suboptimal Temperature.
-
Solution: Ensure the spectrophotometer or plate reader is pre-warmed to and maintained at 37°C throughout the experiment.[5][6] Tubulin polymerization is highly dependent on temperature, and even a few degrees lower can significantly reduce the polymerization rate.[6] Use central wells of a 96-well plate to minimize temperature fluctuations that can occur at the edges.[11]
-
-
Possible Cause 2: Inactive Tubulin.
-
Solution: Tubulin is a labile protein. Avoid multiple freeze-thaw cycles.[11] Upon thawing, keep tubulin on ice at all times before starting the polymerization reaction. If tubulin has been stored improperly, it may contain aggregates that can act as seeds and alter the polymerization kinetics. To remove aggregates, centrifuge the tubulin solution at a high speed (e.g., ~140,000 x g) for 10 minutes at 4°C before use.[11]
-
-
Possible Cause 3: Incorrect Buffer Composition.
-
Solution: Verify the composition and pH of your polymerization buffer. A standard buffer often contains PIPES, MgCl2, and EGTA. Ensure that GTP, which is essential for polymerization, has been added to the final reaction mixture at the correct concentration (typically 1 mM).[12]
-
Problem 2: High background signal or precipitation in the reaction mixture.
-
Possible Cause 1: Tubulin-IN-60 Precipitation.
-
Solution: Ensure that Tubulin-IN-60 is fully dissolved in its solvent (e.g., DMSO) before diluting it into the aqueous polymerization buffer. Test the solubility of your working concentration of Tubulin-IN-60 in the polymerization buffer at 37°C without tubulin to see if it precipitates on its own.[11] The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤2%) to avoid affecting the assay.[11]
-
-
Possible Cause 2: Contaminants in the reagents.
-
Solution: Use high-purity reagents and water to prepare all buffers and solutions. Filter-sterilize buffers if necessary.
-
Problem 3: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Temperature Fluctuations.
-
Possible Cause 2: Pipetting Errors.
-
Solution: Tubulin polymerization assays are sensitive to protein concentration. Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the tubulin and Tubulin-IN-60 solutions.
-
-
Possible Cause 3: Variation in Tubulin Activity.
-
Solution: Use the same batch of purified tubulin for a set of comparative experiments. If using different batches, it is advisable to perform a quality control check to ensure their polymerization activities are comparable.
-
Experimental Protocols
Detailed Methodology: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Reagent Preparation:
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin protein (>99% pure) in a suitable buffer (e.g., General Tubulin Buffer) to a final concentration of 10 mg/mL. Aliquot into single-use volumes, snap-freeze in liquid nitrogen, and store at -80°C.
-
GTP Stock Solution: Prepare a 100 mM stock solution of GTP in distilled water. Aliquot and store at -70°C.
-
Polymerization Buffer (1x): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA. Prepare fresh and keep on ice.
-
Tubulin-IN-60 Stock Solution: Prepare a concentrated stock solution of Tubulin-IN-60 in 100% DMSO.
-
-
Experimental Procedure:
-
Pre-warm a 96-well half-area plate in a temperature-controlled spectrophotometer set to 37°C.[6]
-
On ice, prepare the reaction mixtures. For a typical 100 µL reaction, this would involve adding the polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of Tubulin-IN-60 or vehicle control (e.g., DMSO).
-
Thaw an aliquot of the tubulin stock solution quickly in a 37°C water bath and immediately place it on ice.[11] Dilute the tubulin with ice-cold polymerization buffer to the desired final concentration (e.g., 3 mg/mL).
-
To initiate the reaction, add the diluted tubulin to the wells of the pre-warmed 96-well plate containing the buffer, GTP, and Tubulin-IN-60/vehicle.
-
Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[5]
-
-
Data Analysis:
-
Plot the absorbance (OD at 340 nm) versus time.
-
The resulting curves represent the three phases of microtubule polymerization: nucleation (lag phase), growth (elongation phase), and steady state (plateau).
-
Compare the curves for reactions with different concentrations of Tubulin-IN-60 to the vehicle control to determine its inhibitory effect on the rate and extent of tubulin polymerization.
-
Visualizations
Mechanism of Action of Tubulin-IN-60
Caption: Mechanism of Tubulin-IN-60 as a tubulin polymerization inhibitor.
Experimental Workflow for a Tubulin Polymerization Assay
Caption: A typical workflow for an in vitro tubulin polymerization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. chegg.com [chegg.com]
- 8. Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Impact of glycerol concentration on Tubulin polymerization-IN-60 assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of glycerol concentration and other factors on tubulin polymerization assays, with a focus on inhibitor screening.
Frequently Asked Questions (FAQs)
Q1: What is the role of glycerol in a tubulin polymerization assay?
A1: Glycerol is primarily used as a polymerization enhancer in in vitro tubulin assays.[1] It promotes the assembly of tubulin into microtubules by stabilizing the tubulin dimers and shifting the equilibrium towards polymerization. This can be particularly useful when working with lower concentrations of tubulin or when the buffer conditions are not optimal for spontaneous polymerization. Common concentrations used in protocols range from 5% to 10%.[1][2]
Q2: How does glycerol concentration affect the kinetics of tubulin polymerization?
A2: Increasing glycerol concentration generally enhances the rate and extent of tubulin polymerization. This is observed as a shorter lag phase, a steeper polymerization slope (Vmax), and a higher final optical density (OD) or fluorescence signal at steady state. However, excessively high concentrations of glycerol can sometimes lead to artifacts or interfere with the action of certain compounds.[3]
Q3: What is a typical concentration range for glycerol in these assays?
A3: A typical final concentration of glycerol in tubulin polymerization assays is between 5% and 10%.[1][2] For example, a common assay buffer (G-PEM) might contain 5% glycerol.[2] Another protocol explicitly uses 10% glycerol as a polymerization enhancer.[1] The optimal concentration can depend on the specific tubulin preparation and the experimental goals.
Q4: Can glycerol interfere with the activity of tubulin inhibitors like IN-60?
A4: Yes, glycerol concentration can modulate the apparent activity of tubulin-targeting compounds. Because glycerol promotes polymerization, it may counteract the effects of destabilizing agents (inhibitors). This could lead to an underestimation of the inhibitor's potency (a higher IC50 value). Conversely, for stabilizing agents, high glycerol concentrations could have an additive effect. When screening compounds like Tubulin polymerization-IN-60, a known colchicine-binding site inhibitor, it is crucial to maintain a consistent and well-documented glycerol concentration across all experiments for comparable results.[4]
Troubleshooting Guide
Problem 1: No or very slow polymerization in the control group (vehicle only).
| Possible Cause | Suggested Solution |
| Sub-optimal Glycerol Concentration | The glycerol concentration may be too low for the tubulin concentration being used. Increase the final glycerol concentration in your assay buffer, for example, from 5% to 10%. |
| Inactive Tubulin | Tubulin may have been stored improperly (e.g., at temperatures warmer than -80°C) or subjected to multiple freeze-thaw cycles. This can lead to aggregation. Before the assay, centrifuge the tubulin stock at high speed (~100,000 x g) for 10 minutes at 4°C to pellet inactive aggregates and use the supernatant. |
| Degraded GTP | GTP is essential for polymerization and is susceptible to degradation.[5] Ensure your GTP stock is fresh and has not undergone multiple freeze-thaw cycles. Prepare fresh aliquots if necessary.[6] |
| Incorrect Temperature | Tubulin polymerization is temperature-dependent and typically occurs at 37°C.[7] Ensure your plate reader is pre-warmed to 37°C before adding the plate. |
Problem 2: High initial absorbance reading (OD) before polymerization starts.
| Possible Cause | Suggested Solution |
| Tubulin Aggregates | The presence of tubulin aggregates at the start of the reaction will scatter light and cause a high initial OD. This can obscure the lag phase, which is an important indicator of tubulin quality. Centrifuge the tubulin stock as described above to remove aggregates. |
| Precipitation of Test Compound | The test compound itself may be precipitating in the assay buffer, leading to increased light scattering. Run a control well with only the buffer and your test compound (no tubulin) to check for precipitation at 37°C. |
| High Glycerol Concentration | While glycerol generally aids polymerization, very high concentrations could potentially alter the solution's refractive index or promote non-specific aggregation, contributing to a higher background. If using a very high concentration, consider reducing it to the 5-10% range. |
Problem 3: The IC50 value of my inhibitor (e.g., IN-60) is higher than expected.
| Possible Cause | Suggested Solution |
| High Glycerol Concentration | As glycerol promotes polymerization, it can compete with the action of an inhibitor. This will shift the dose-response curve to the right, resulting in a higher apparent IC50. Try reducing the glycerol concentration (e.g., to 5%) to increase the assay's sensitivity to inhibitors. |
| DMSO Concentration | If the test compound is dissolved in DMSO, ensure the final concentration in the well is low (typically ≤2%). High concentrations of DMSO can interfere with polymerization and affect inhibitor activity. |
| Inaccurate Pipetting | Inaccurate pipetting can lead to significant errors in the final concentrations of tubulin, glycerol, and the test compound, all of which will affect the results. Ensure all pipettes are calibrated and use careful technique. |
Experimental Protocols
Protocol: Turbidity-Based Tubulin Polymerization Assay
This protocol is designed to monitor the effect of a test compound (e.g., IN-60) on tubulin polymerization by measuring changes in optical density (turbidity) over time.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol (100% stock)
-
GTP (100 mM stock)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Paclitaxel (positive control for stabilization)
-
Nocodazole (positive control for inhibition)
-
Pre-chilled 96-well half-area plates
-
Temperature-controlled spectrophotometer (plate reader) capable of reading at 340-350 nm.[7]
Methodology:
-
Buffer Preparation: Prepare the final assay buffer by adding glycerol to the G-PEM buffer to achieve the desired final concentration (e.g., for a 10% final concentration, add 1 part 100% glycerol to 9 parts G-PEM buffer). Keep this buffer on ice.
-
Reagent Preparation (On Ice):
-
Reconstitute tubulin to a stock concentration of 3 mg/mL in ice-cold G-PEM buffer with 5% glycerol.[6]
-
Prepare a 10 mM working stock of GTP in G-PEM buffer.
-
Prepare serial dilutions of your test compound, paclitaxel, and nocodazole in G-PEM buffer. The final DMSO concentration should not exceed 2%.
-
-
Reaction Assembly (On Ice):
-
In each well of a pre-chilled 96-well plate, assemble the reaction mixture. For a final volume of 100 µL:
-
80 µL of tubulin solution (adjust volume to achieve desired final tubulin concentration, e.g., 40 µM).[2]
-
10 µL of diluted test compound or control (vehicle, paclitaxel, nocodazole).
-
10 µL of GTP solution (to give a final concentration of 1 mM).
-
-
-
Measurement:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 60 seconds for 60-90 minutes.[7] Shake the plate between readings if the option is available.
-
-
Data Analysis:
-
Plot absorbance (OD) versus time for each concentration of the test compound.
-
Determine the maximum polymerization rate (Vmax) and the final steady-state absorbance.
-
Calculate the percentage of inhibition relative to the vehicle control and plot this against the compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Effect of Glycerol Concentration on Polymerization Kinetics (Hypothetical Data)
| Glycerol Conc. | Lag Time (min) | Vmax (mOD/min) | Max OD |
| 0% | 15 | 8 | 0.250 |
| 5% | 8 | 15 | 0.400 |
| 10% | 5 | 25 | 0.550 |
| 20% | 3 | 28 | 0.580 |
Table 2: Impact of Glycerol on Inhibitor Potency (Hypothetical Data for IN-60)
| Glycerol Conc. | Inhibitor (IN-60) IC50 (µM) |
| 5% | 0.15 |
| 10% | 0.45 |
| 20% | 1.20 |
Visualizations
Caption: Workflow for a turbidity-based tubulin polymerization assay.
Caption: Troubleshooting logic for failed polymerization in control wells.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tubulin-nucleotide interactions during the polymerization and depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Tubulin Polymerization-IN-60 Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate buffer for studying Tubulin polymerization-IN-60, a known tubulin polymerization inhibitor. The following resources offer detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success and reproducibility of your in vitro tubulin polymerization assays.
Frequently Asked Questions (FAQs)
Q1: What is a standard recommended buffer for in vitro tubulin polymerization assays?
A common and widely used buffer for in vitro tubulin polymerization is the General Tubulin Buffer (GTB). Its typical composition is 80 mM PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), 2 mM MgCl2, and 0.5 mM EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), with the pH adjusted to 6.9.[1][2][3][4][5] It is crucial to supplement this buffer with 1 mM GTP immediately before initiating the polymerization reaction, as GTP is essential for tubulin assembly.[1][3][6]
Q2: What is this compound and are there special buffer considerations for it?
This compound (also known as BF3) is an inhibitor of tubulin polymerization with anticancer properties.[7] It functions by binding to the colchicine binding site on tubulin, which leads to cell cycle arrest at the G2/M phase and subsequently apoptosis.[7] For in vitro studies of this inhibitor, the standard General Tubulin Buffer (GTB) supplemented with GTP is the recommended starting point. There is no evidence to suggest that this compound requires a specialized buffer system.
Q3: What is the role of each component in the General Tubulin Buffer?
Each component of the General Tubulin Buffer plays a critical role in creating an optimal environment for tubulin polymerization:
-
PIPES: This buffering agent maintains a stable pH in the optimal range for tubulin assembly, which is typically between 6.6 and 6.9.[8][9]
-
MgCl2: Magnesium ions are essential for tubulin conformation and promote GTP binding and hydrolysis, which are critical steps in the polymerization process.[1][8][10]
-
EGTA: As a chelator of calcium ions, EGTA is included to prevent the potent inhibitory effects of calcium on tubulin polymerization.[1][8]
-
GTP: Guanosine triphosphate is required for tubulin polymerization and is hydrolyzed during the process.[1][6][11][12]
Q4: Can other buffers be used for tubulin polymerization assays?
While PIPES-based buffers are the most common, other buffers like MES (2-(N-morpholino)ethanesulfonic acid) have also been used.[9] However, studies have shown that sulfonate buffers like PIPES and MES are generally more effective at promoting vigorous polymerization reactions compared to phosphate, Tris-HCl, or imidazole-HCl buffers.[9] It's important to note that high concentrations of some buffers, including PIPES and MES, can induce tubulin polymerization even in the absence of microtubule-associated proteins (MAPs), though the resulting structures may be aberrant in the case of PIPES.[9]
Troubleshooting Guide
This guide addresses common issues encountered during tubulin polymerization assays and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No or low polymerization | Inactive Tubulin: Tubulin is a labile protein and can lose activity if not handled properly. | Ensure tubulin is fresh and has been stored correctly at -80°C. Avoid repeated freeze-thaw cycles.[5] If aggregates are suspected, centrifuge the tubulin solution at high speed (e.g., 140,000 x g for 10 min at 2-4°C) and use the supernatant.[13] |
| GTP Hydrolysis: GTP in solution can hydrolyze over time, rendering it ineffective. | Always add GTP fresh from a concentrated stock solution just before starting the assay.[1][3] | |
| Incorrect pH: The optimal pH for tubulin polymerization is around 6.8 for maximal extent and 6.6 for optimal rate.[8] Deviations can inhibit assembly. | Prepare the buffer carefully and verify the final pH. Be aware that the pH of some buffers, like Tris, is temperature-dependent.[14] | |
| Presence of Inhibitors: Contaminants such as calcium can strongly inhibit polymerization.[8] The compound being tested (e.g., this compound) is an inhibitor. | Ensure all reagents and water are of high purity. If testing an inhibitor, a lack of polymerization is the expected outcome. Run a control without the inhibitor to confirm the assay is working. | |
| High background signal | Light Scattering from Precipitates: The test compound or other buffer components may be precipitating, causing an increase in absorbance that mimics polymerization. | Centrifuge the reaction mixture and check for a pellet. Run a control with the buffer and test compound (without tubulin) to check for precipitation.[13] |
| Buffer Component Interference: Some buffer components can contribute to fluorescence or absorbance readings.[14] | Test the buffer alone in the spectrophotometer or fluorometer to determine its background signal. | |
| Irreproducible results | Temperature Fluctuations: Tubulin polymerization is highly temperature-dependent, with the optimal temperature being 37°C.[3] | Ensure the spectrophotometer and all solutions are pre-warmed to 37°C. Use a plate reader with even temperature control and consider using central wells to avoid edge effects.[13] |
| Pipetting Inaccuracies: Small variations in the concentrations of tubulin, GTP, or the test compound can lead to significant differences in polymerization kinetics. | Use calibrated pipettes and be meticulous with all additions. |
Experimental Protocols
Standard Tubulin Polymerization Assay
This protocol is a general guideline for a turbidity-based tubulin polymerization assay.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9
-
GTP stock solution (100 mM in water)
-
Glycerol (optional, as a polymerization enhancer)
-
This compound or other test compounds
-
Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm
Method:
-
Preparation:
-
Reconstitute the lyophilized General Tubulin Buffer with deionized water.
-
Prepare the working Tubulin Polymerization Buffer by adding GTP to the GTB to a final concentration of 1 mM. If using glycerol, it can be added to a final concentration of 5-10%.[1][3] Keep this buffer on ice.
-
Reconstitute the lyophilized tubulin with the ice-cold Tubulin Polymerization Buffer to the desired final concentration (e.g., 3 mg/mL).[3] Gently resuspend and keep on ice.
-
Prepare serial dilutions of this compound or other test compounds in the Tubulin Polymerization Buffer.
-
-
Assay Procedure:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.[3][13]
-
Add the test compounds and control solutions to the appropriate wells of the pre-warmed plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every minute for a desired period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time to generate polymerization curves.
-
Analyze the curves to determine parameters such as the initial rate of polymerization (Vmax), the lag time, and the maximum polymer mass.
-
Data Presentation
Table 1: Common Buffer Compositions for Tubulin Polymerization
| Component | Concentration | Purpose |
| PIPES | 80 mM | pH buffering (optimal pH ~6.9)[1][2][3] |
| MgCl2 | 2 mM | Promotes GTP binding and polymerization[1][8] |
| EGTA | 0.5 mM | Chelates inhibitory Ca2+ ions[1][8] |
| GTP | 1 mM | Essential for tubulin assembly; hydrolyzed during polymerization[1][6] |
| Glycerol (optional) | 5-10% | Enhances polymerization[1][3] |
Visualizations
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for a typical in vitro tubulin polymerization assay.
Decision Tree for Troubleshooting Buffer Issues
Caption: A decision tree to troubleshoot common buffer-related issues.
References
- 1. cytoskeleton.com [cytoskeleton.com]
- 2. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ionic and nucleotide requirements for microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of polymerization of purified tubulin by sulfonate buffers. Marked differences between 4-morpholineethanesulfonate (Mes) and 1,4-piperazineethanesulfonate (Pipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of magnesium on tubulin-nucleotide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of GTP hydrolysis in microtubule dynamics: information from a slowly hydrolyzable analogue, GMPCPP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Troubleshooting - Thermott [thermott.com]
Technical Support Center: Minimizing Variability in 96-Well Plate Tubulin Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in 96-well plate tubulin assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in 96-well plate tubulin assays?
A1: Variability in 96-well plate tubulin assays can arise from several factors, often categorized as either systematic or random errors.[1] Key sources include:
-
Temperature Fluctuations: Tubulin polymerization is highly sensitive to temperature. Inconsistent temperature across the plate or deviations from the optimal 37°C can significantly impact polymerization rates and the final polymer mass.[2][3] A loss of approximately 5% of polymer can be expected for every degree Celsius reduction in temperature.[2][3]
-
Pipetting Inaccuracies: Errors in pipetting volumes of tubulin, test compounds, or buffers can lead to significant well-to-well variability.[7] This is particularly critical when preparing serial dilutions of compounds.
-
Bubble Formation: The presence of bubbles in the wells can interfere with absorbance or fluorescence readings, leading to erroneous data.[2][8] Bubbles can scatter light, mimicking an increase in turbidity.[2]
-
Reagent Quality and Handling: The quality and handling of tubulin are paramount. Improper storage, repeated freeze-thaw cycles, or the presence of aggregates can alter polymerization kinetics.[9]
-
Condensation: When a cold plate is transferred to a warm plate reader, condensation can form on the bottom of the wells, which can severely affect absorbance readings.[9]
Q2: How can I minimize temperature-related variability?
A2: To minimize temperature-related issues:
-
Pre-warm the Plate Reader: Ensure the spectrophotometer or plate reader is pre-warmed to 37°C before starting the assay.[2][9]
-
Rapid Plate Transfer: Minimize the time the plate is outside of a temperature-controlled environment.
-
Thermal Blocks: Use a metal block on ice to keep reagents and the plate cool during preparation, ensuring a consistent starting temperature for all wells.[9]
Q3: What are the best practices for pipetting in a 96-well plate format?
A3: Consistent and accurate pipetting is crucial. Follow these best practices:
-
Use a Multi-channel Pipettor: For high-throughput screening, a multi-channel pipettor is recommended to add reagents to multiple wells simultaneously, reducing timing variations.[2]
-
Proper Technique: When pipetting, place the tip on the wall of the well and dispense the liquid at a medium speed to avoid bubble formation. Do not "blow out" the final drop.[2]
-
Practice: Before working with expensive tubulin, practice your pipetting technique with a solution of similar viscosity, like BSA at 3.0 mg/ml.[2]
-
Consistent Timing: Aim to complete all tubulin pipetting within one minute to ensure polymerization starts at roughly the same time for all samples.[2]
Q4: My control wells show no lag time in the polymerization curve. What does this indicate?
A4: The absence of a lag time in the control reaction, which represents the nucleation phase of microtubule formation, often suggests the presence of tubulin aggregates.[9] These aggregates act as "seeds," bypassing the nucleation step and leading to a shortened or absent lag phase.[9] This can be caused by improper storage or accidental thawing and refreezing of the tubulin stock.[9] To remove aggregates, the tubulin solution can be centrifuged at a high speed (e.g., ~140,000 x g) for 10 minutes at 2-4°C, and the supernatant should be carefully collected for the assay.[9]
Q5: My test compound seems to promote tubulin polymerization, but I suspect it might be causing precipitation. How can I verify this?
A5: Some compounds can cause tubulin to precipitate, which also increases light scattering and can be mistaken for microtubule assembly.[9] To differentiate between true polymerization and precipitation, perform a cold-depolymerization step at the end of the assay.[9] Transfer the 96-well plate to an ice-cold metal block for 20 minutes.[9] Properly assembled microtubules will depolymerize, and the solution should become nearly transparent.[9] If the turbidity remains, it is likely due to compound-induced precipitation.[9] You can then attempt to re-polymerize the tubulin by returning the plate to 37°C; a second polymerization curve should closely resemble the first, although the final OD may be slightly lower.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability in Replicates | Inconsistent pipetting volumes. Temperature gradients across the plate ("edge effect"). Bubbles in wells. | Use a calibrated multi-channel pipette and practice consistent technique.[2] Avoid using the outer wells of the plate or fill them with media/buffer to create a humidity barrier.[4][6][7] Pipette slowly against the side of the well to prevent bubble formation.[2] Visually inspect the plate for bubbles before starting the reading. |
| No or Low Polymerization Signal in Control Wells | Inactive tubulin due to improper storage or handling (e.g., multiple freeze-thaw cycles). Incorrect buffer composition or pH. Insufficient GTP concentration. Plate reader not at the correct temperature (37°C). | Always use fresh, properly stored tubulin that has not been freeze-thawed repeatedly.[9] Verify the composition and pH of all buffers. Ensure the final GTP concentration is 1mM.[9] Confirm the plate reader's temperature setting and allow it to equilibrate before starting the assay.[2] |
| No Lag Phase in Control Polymerization Curve | Presence of tubulin aggregates acting as polymerization seeds. | Centrifuge the tubulin stock solution at high speed (~140,000 x g for 10 min at 2-4°C) to pellet aggregates. Use the supernatant for the assay.[9] |
| Absorbance/Fluorescence Signal Decreases Rapidly at the Start of the Assay | Bubbles bursting after the initial reading. Condensation on the bottom of the plate. | Visually inspect for and remove bubbles before starting the measurement.[2] To avoid condensation, briefly place the cold plate in the 37°C reader for 30-60 seconds, remove it, quickly wipe the bottom with an absorbent paper, and then restart the measurement.[9] |
| Test Compound Shows Polymerization, but Results are Not Reproducible | Compound precipitation at the assay concentration. DMSO concentration is too high (maximum recommended is typically 2%).[9] | Perform a solubility test of the compound in the assay buffer. Use the cold-depolymerization test described in the FAQs to check for precipitation.[9] Ensure the final DMSO concentration in the well is below the recommended maximum.[9] |
Experimental Protocols
General Tubulin Polymerization Assay (Absorbance-Based)
-
Reagent Preparation:
-
Reaction Setup (on ice):
-
Add 10 µL of the 10x test compound or control (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor, or buffer with DMSO as a vehicle control) to the appropriate wells.[2]
-
Dilute the tubulin stock solution with 1x PB-GTP to the desired final concentration (e.g., 3 mg/mL).[3]
-
Add 90 µL of the tubulin solution to each well for a final volume of 100 µL.[2] Pipette gently to mix, avoiding bubbles.
-
Measurement:
Visualizations
Caption: A flowchart of the key steps in a 96-well plate tubulin polymerization assay.
Caption: A decision tree for troubleshooting common causes of high variability.
References
- 1. automata.tech [automata.tech]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 6. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Interpreting Atypical Tubulin Polymerization Curves with Inhibitors
Welcome to the technical support center for tubulin polymerization assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret atypical data when studying tubulin inhibitors.
Frequently Asked Questions (FAQs)
Q1: My negative control (tubulin alone) shows no polymerization or a very shallow curve. What could be the issue?
A1: This typically indicates a problem with the tubulin protein itself or the assay conditions. Here are some common causes and solutions:
-
Inactive Tubulin: Tubulin is a sensitive protein. Ensure it has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. If protein activity is suspect, use a new aliquot of tubulin. Consider pre-centrifuging the tubulin sample to remove any aggregates if it was stored improperly.
-
Suboptimal Temperature: Tubulin polymerization is highly temperature-dependent. The spectrophotometer must be pre-warmed to 37°C. Pipetting tubulin into a cold plate will significantly impair polymerization.[1][2]
-
Incorrect Buffer Composition: The polymerization buffer (e.g., G-PEM) is critical. Ensure the final concentrations of all components (PIPES, EGTA, MgCl2, GTP) are correct. The absence of GTP will prevent polymerization.
-
Low Tubulin Concentration: The concentration of tubulin needs to be above the critical concentration (Cc) for polymerization to occur. Verify the tubulin concentration. For purified tubulin without enhancers, concentrations might need to be > 5 mg/ml.
Q2: I'm testing a known tubulin-destabilizing agent (e.g., a Vinca alkaloid), but I see an increase in absorbance. Why is this happening?
A2: This is a classic example of an "atypical" curve often seen with Vinca alkaloids. Instead of inhibiting polymerization, at high concentrations, these compounds induce tubulin to form non-microtubular structures like spirals or paracrystalline aggregates.[3] These aggregates scatter light, leading to an increase in absorbance that can be misinterpreted as microtubule polymerization.
-
What to look for: The curve may have a different shape, often with a steeper initial slope and a less defined plateau compared to a typical microtubule polymerization curve.
-
How to confirm: At the end of the assay, transfer the plate to ice for 20-30 minutes. True microtubules will depolymerize, leading to a decrease in absorbance. The aggregates induced by Vinca alkaloids are often cold-stable.
Q3: My polymerization curve with a taxane-like compound shows no lag phase. Is this normal?
A3: Yes, this is a characteristic feature of potent microtubule-stabilizing agents like paclitaxel and some novel taxanes.[4] These compounds promote the nucleation phase of polymerization, effectively eliminating the initial lag time required for the formation of stable microtubule seeds.[4]
Q4: The final absorbance (plateau) of my polymerization curve is significantly higher or lower than expected. What does this mean?
A4: The plateau of the curve represents the steady-state level of microtubule polymer mass.
-
Higher Plateau: This can be caused by a stabilizing agent that lowers the critical concentration of tubulin, driving more tubulin dimers into the polymer form. It can also be an artifact caused by precipitation of the test compound, which also scatters light.
-
Lower Plateau: This is typical for a tubulin-destabilizing agent that increases the critical concentration, resulting in less polymer at steady state.
Q5: My data is noisy, with erratic absorbance readings. What are the common causes?
A5: Noisy data can obscure the true polymerization kinetics. Common culprits include:
-
Air Bubbles: Inaccurate pipetting can introduce air bubbles into the wells, which will interfere with absorbance readings. Be careful during pipetting and visually inspect the plate before starting the measurement.
-
Compound Precipitation: The test compound may be precipitating in the assay buffer. Check the solubility of your compound under the assay conditions. A control well with the compound in buffer without tubulin can help identify this issue.
-
Instrument Malfunction: Ensure the spectrophotometer is functioning correctly and is set to the correct wavelength (typically 340 nm for turbidity assays).[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during tubulin polymerization assays with inhibitors.
| Problem | Possible Cause | Recommended Solution |
| No polymerization in control | Inactive tubulin | Use a fresh aliquot of tubulin; ensure proper storage at -80°C. |
| Incorrect temperature | Pre-warm the plate reader to 37°C. | |
| Missing GTP in buffer | Prepare fresh polymerization buffer with the correct GTP concentration. | |
| Unexpected increase in absorbance with a destabilizer | Formation of non-microtubular aggregates (e.g., with Vinca alkaloids) | Perform a cold-depolymerization step at the end of the assay. |
| Compound precipitation | Run a control with the compound in buffer alone. | |
| No lag phase observed | Potent microtubule-stabilizing agent (e.g., taxane) | This is an expected result for this class of compounds. |
| Noisy or erratic readings | Air bubbles in wells | Pipette carefully and inspect the plate before reading. |
| Compound precipitation | Check compound solubility and run appropriate controls. | |
| Instrument issue | Verify spectrophotometer settings and performance. | |
| Curve shape is unusual (e.g., biphasic) | Complex mechanism of action of the inhibitor | The compound may have multiple effects on tubulin polymerization. |
| Assay artifacts | Review the experimental protocol for any deviations. |
Quantitative Data Summary
The following tables summarize the effects of different classes of tubulin inhibitors on polymerization kinetics.
Table 1: Effects of Tubulin Inhibitors on Polymerization Parameters
| Inhibitor Class | Binding Site | Effect on Lag Phase | Effect on Polymerization Rate (Vmax) | Effect on Plateau (Polymer Mass) |
| Taxanes (e.g., Paclitaxel) | Taxane Site on β-tubulin | Eliminate or shorten | Increase | Increase |
| Vinca Alkaloids (e.g., Vinblastine) | Vinca Domain on β-tubulin | May appear shortened due to aggregation | Apparent increase (aggregation) or decrease (inhibition) | Apparent increase (aggregation) or decrease (inhibition) |
| Colchicine Site Binders (e.g., Colchicine, Nocodazole) | Colchicine Site on β-tubulin | Lengthen | Decrease | Decrease |
Table 2: Example IC50 Values for Tubulin Polymerization Inhibition
| Inhibitor | Class | Approximate IC50 (in vitro polymerization) |
| Paclitaxel | Taxane (Stabilizer) | EC50 ~1 µM (promotes polymerization) |
| Vinblastine | Vinca Alkaloid (Destabilizer) | ~1-3 µM |
| Colchicine | Colchicine Site Binder (Destabilizer) | ~1-5 µM |
| Nocodazole | Colchicine Site Binder (Destabilizer) | ~5 µM |
Note: IC50 and EC50 values can vary depending on the specific assay conditions (tubulin concentration, buffer composition, etc.).
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol is for a standard 96-well plate format turbidity assay.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP)
-
Test inhibitor compounds
-
Control compounds (e.g., Paclitaxel, Vinblastine)
-
96-well half-area, clear bottom plate
-
Temperature-controlled spectrophotometer capable of reading at 340 nm in kinetic mode
Procedure:
-
Preparation:
-
Pre-warm the spectrophotometer to 37°C.
-
Thaw tubulin, G-PEM buffer, and GTP on ice. Keep all reagents on ice until use.
-
Prepare serial dilutions of your test and control inhibitors in G-PEM buffer. The final DMSO concentration should not exceed 2%.
-
-
Reaction Setup (on ice):
-
In each well of the 96-well plate, add 10 µL of the appropriate inhibitor dilution or vehicle control.
-
Prepare a master mix of tubulin in G-PEM buffer to a final concentration of 3 mg/mL.
-
Add 90 µL of the tubulin master mix to each well. The final volume should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Begin recording the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time.
-
Analyze the kinetic parameters: lag time, maximum polymerization rate (Vmax), and the plateau absorbance.
-
Visualizing Mechanisms and Workflows
Mechanism of Action of Tubulin Inhibitors
Caption: Mechanism of action of different classes of tubulin inhibitors.
Experimental Workflow for Tubulin Polymerization Assay
Caption: A typical workflow for a tubulin polymerization assay.
References
Technical Support Center: Tubulin Polymerization-IN-60
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of Tubulin Polymerization-IN-60. As a potent inhibitor of tubulin polymerization that binds to the colchicine site, understanding its specificity is crucial for accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Currently, there is no publicly available data from comprehensive off-target screening assays, such as kinome scans or broad panel receptor binding assays, specifically for this compound. Therefore, its precise off-target profile has not been fully characterized.
Q2: What are the potential off-target effects I should be aware of for colchicine-binding site inhibitors like this compound?
This compound belongs to the class of colchicine-binding site inhibitors (CBSIs). While highly valuable as research tools and therapeutic agents, CBSIs can exhibit off-target activities. Researchers should be aware of the following possibilities:
-
Interaction with other proteins: Some small molecules can interact with multiple targets. For example, the binding site for colchicine on tubulin is predominantly hydrophobic and large, characteristics that are similar to the catalytic sites of kinases.[1] This has led to observations of cross-reactivity where some kinase inhibitors bind to the colchicine site of tubulin, and conversely, some tubulin inhibitors may affect kinase activity.[1]
-
Modulation of signaling pathways independent of tubulin polymerization: The parent compound of this class, colchicine, has been shown to have effects independent of its direct action on microtubules, such as the inhibition of the NLRP3 inflammasome.[2]
-
General cytotoxicity: At high concentrations, disruption of the microtubule network can lead to secondary effects and general cytotoxicity that may not be directly related to the primary mechanism of action.
Q3: My cells are showing a phenotype that I cannot explain by tubulin polymerization inhibition alone. What could be the cause?
Unexpected cellular phenotypes could arise from off-target effects of this compound. It is recommended to perform experiments to de-risk this possibility. Consider the following:
-
Dose-response relationship: Does the unexpected phenotype track with the dose-response curve for tubulin polymerization inhibition? An off-target effect may have a different potency (IC50).
-
Use of a structurally different control compound: Employing another tubulin polymerization inhibitor that binds to a different site (e.g., the vinca alkaloid binding site) can help determine if the observed effect is specific to colchicine-site inhibitors or a general consequence of microtubule disruption.
-
Rescue experiments: If a specific off-target is suspected, it may be possible to rescue the phenotype by overexpressing the off-target protein or using a known activator of the affected pathway.
Troubleshooting Guides
Problem: Unexpected experimental results or cellular phenotypes.
This guide provides a workflow to investigate potential off-target effects of this compound.
Step 1: Confirm On-Target Activity
Before investigating off-target effects, it is crucial to confirm that this compound is active in your experimental system.
| Parameter | Recommended Experiment | Expected Outcome |
| Cellular Microtubule Disruption | Immunofluorescence staining of α-tubulin. | Dose-dependent disruption of the microtubule network, leading to diffuse tubulin staining. |
| Cell Cycle Arrest | Flow cytometry analysis of DNA content (e.g., propidium iodide staining). | Accumulation of cells in the G2/M phase of the cell cycle.[3] |
| Inhibition of Tubulin Polymerization (Biochemical Assay) | In vitro tubulin polymerization assay using purified tubulin. | Inhibition of tubulin polymerization, often measured by a change in turbidity or fluorescence.[4] |
Detailed Protocol: Immunofluorescence Staining of α-Tubulin
-
Cell Culture: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of this compound and a vehicle control (e.g., DMSO) for the desired time.
-
Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., clone DM1A) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Step 2: Investigate Potential Off-Target Effects
If on-target activity is confirmed but an anomalous phenotype persists, the following experimental approaches can help identify potential off-target interactions.
Experimental Workflow for Off-Target Investigation
Caption: Workflow for investigating unexpected phenotypes.
| Method | Description |
| Computational Off-Target Prediction | Utilize in silico tools that predict potential off-target interactions based on the chemical structure of this compound. These methods can include machine learning models and chemical similarity analyses to known compounds with established biological activities.[5][6] |
| Biochemical Assays | Screen this compound against a panel of purified proteins, such as a kinase panel, to directly identify potential interactions. This is a common approach to assess the selectivity of small molecules. |
| Cell-Based Assays | Employ unbiased cell-based methods to identify protein targets. Techniques like cellular thermal shift assays (CETSA) can detect target engagement in a cellular context. CRISPR-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, potentially revealing off-target dependencies.[7] |
| Phenotypic Profiling | Compare the cellular phenotype induced by this compound to a library of reference compounds with known mechanisms of action using high-content imaging or other phenotypic readouts. |
Detailed Protocol: In Vitro Kinase Profiling (General)
-
Compound Preparation: Prepare a stock solution of this compound at a known concentration in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add this compound at various concentrations to the wells. Include appropriate positive and negative controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., phosphorylation of a substrate can be detected using a specific antibody and a fluorescence or luminescence readout).
-
Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound and determine the IC50 value if a dose-dependent inhibition is observed.
Signaling Pathways
On-Target Signaling Pathway: Disruption of Microtubule Dynamics
This compound binds to the colchicine site on β-tubulin, which leads to a conformational change in the tubulin dimer. This prevents its incorporation into growing microtubules, thereby inhibiting microtubule polymerization. The net effect is a disruption of the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitotic spindle formation during cell division.
Caption: On-target mechanism of this compound.
References
- 1. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Improving the stability of Tubulin polymerization-IN-60 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of Tubulin polymerization-IN-60 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor of tubulin polymerization.[1] It functions by binding to the colchicine binding site on β-tubulin, which disrupts the formation of microtubules. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of the compound. The following conditions are recommended:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress general handling instructions.[2][3]
Q3: How should I prepare a stock solution of this compound?
Q4: Is this compound sensitive to light?
A4: While specific data for this compound is unavailable, the classic colchicine binding site inhibitor, colchicine, is known to be light-sensitive. Therefore, it is prudent to protect solutions of this compound from light by storing them in amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in tubulin polymerization assays.
Problem 1: Compound Precipitation in Aqueous Buffer
-
Possible Cause 1.1: Poor aqueous solubility.
-
Solution: Many small molecule inhibitors have limited solubility in aqueous buffers. Ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is kept to a minimum, typically below 1% (v/v), to avoid affecting the tubulin polymerization reaction.[7] If precipitation is observed, consider lowering the final concentration of this compound in the assay. A stepwise dilution from the stock solution into the final assay buffer is recommended to prevent localized high concentrations that can lead to precipitation.[2]
-
-
Possible Cause 1.2: Compound interaction with buffer components.
-
Solution: Certain buffer components can sometimes interact with small molecules, leading to precipitation. If you suspect this is the case, you can perform a simple solubility test by preparing the compound in the assay buffer without tubulin and observing for any precipitation over the time course of the experiment at the assay temperature.
-
Problem 2: Inconsistent or Unexpected Assay Results
-
Possible Cause 2.1: Instability of the compound in solution.
-
Solution: Ensure that stock solutions are stored correctly at -80°C and are not subjected to repeated freeze-thaw cycles.[2][3] It is best practice to aliquot the stock solution into single-use volumes. If a solution stored at -20°C is older than one month, its efficacy should be re-evaluated.[3] Given that the benzofuran scaffold can be susceptible to degradation under certain conditions, it is advisable to prepare fresh dilutions from a frozen stock for each experiment.
-
-
Possible Cause 2.2: Issues with the tubulin polymerization assay itself.
-
Solution: The quality of the purified tubulin is critical. Ensure that the tubulin has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. The polymerization of a control sample without any inhibitor should be monitored to ensure the tubulin is active. The final concentration of DMSO can also affect tubulin polymerization; therefore, it is important to include a vehicle control (buffer with the same concentration of DMSO as the inhibitor-treated samples) in your experiments.[7][8]
-
-
Possible Cause 2.3: Pipetting errors or inaccurate concentrations.
-
Solution: Use calibrated pipettes and ensure accurate dilutions of both the compound and tubulin. Small variations in concentration can lead to significant differences in polymerization kinetics.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Warm the vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required amount of DMSO: The molecular weight of this compound is required for this calculation (refer to the manufacturer's certificate of analysis).
-
Dissolve the compound: Add the calculated volume of high-quality, anhydrous DMSO to the vial.
-
Ensure complete dissolution: Vortex the solution and, if necessary, gently warm it to ensure the compound is fully dissolved.
-
Aliquot and store: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Protocol 2: In Vitro Tubulin Polymerization Assay with an Inhibitor
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Prepare the reaction mixture: On ice, prepare a mixture containing tubulin protein in a suitable polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) and GTP.
-
Prepare inhibitor dilutions: Prepare serial dilutions of this compound in the polymerization buffer, ensuring the final DMSO concentration is consistent across all samples and does not exceed 1%. Also, prepare a vehicle control with the same final DMSO concentration.
-
Initiate polymerization: In a pre-warmed 96-well plate, add the tubulin solution to the wells containing the inhibitor dilutions or the vehicle control.
-
Monitor polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data analysis: Plot the absorbance values against time to generate polymerization curves. The effect of the inhibitor can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for evaluating this compound.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. manuals.plus [manuals.plus]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promotion of Tubulin Assembly by Poorly Soluble Taxol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the activity of a new batch of Tubulin polymerization-IN-60
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the activity of a new batch of Tubulin polymerization-IN-60.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BF3) is a small molecule inhibitor of tubulin polymerization.[1] It belongs to the class of colchicine binding site inhibitors (CBSIs).[1] By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][3]
Q2: Why is it important to validate a new batch of this compound?
A2: Validating each new batch of a compound is a critical step in ensuring experimental reproducibility. Batch-to-batch variability can arise from the synthesis and purification processes, potentially affecting the compound's purity, concentration, and, consequently, its biological activity. Validation confirms that the new batch exhibits the expected potency and efficacy, ensuring the reliability of your experimental results.
Q3: What is the expected outcome of a successful validation experiment?
A3: A successfully validated new batch of this compound should demonstrate a dose-dependent inhibition of tubulin polymerization in an in vitro assay. When tested in cell-based assays, it should induce G2/M cell cycle arrest and show cytotoxic effects in sensitive cancer cell lines, with IC50 values consistent with previously established ranges.
Q4: What are the common applications of this compound in research?
A4: this compound is primarily used as a research tool to study the role of microtubules in various cellular processes. Its applications include investigating the mechanisms of mitosis, cell division, and apoptosis.[1] As a potent anticancer agent, it is also used in preclinical studies to evaluate its efficacy against different cancer models.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of tubulin polymerization observed. | Incorrect concentration of the inhibitor: Calculation error or dilution error. | Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions from the stock solution. |
| Degraded inhibitor: Improper storage of the new batch. | Store the compound as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture. | |
| Inactive tubulin: Tubulin protein may have lost its polymerization competency due to improper storage or handling (e.g., multiple freeze-thaw cycles).[4] | Use a fresh aliquot of high-quality tubulin. Ensure tubulin is kept on ice at all times before starting the assay.[4] | |
| Assay setup issue: Incorrect buffer composition, missing GTP, or incorrect temperature. | Verify the composition of the polymerization buffer (e.g., G-PEM). Ensure GTP was added to the reaction. Confirm the spectrophotometer or fluorometer is pre-warmed to 37°C. | |
| Higher than expected IC50 value (lower potency). | Lower active concentration of the inhibitor: The actual concentration of the active compound in the new batch may be lower than stated. | Consider having the concentration and purity of the new batch independently verified. |
| Presence of impurities: Impurities in the new batch might interfere with the inhibitor's binding to tubulin. | Review the certificate of analysis for the new batch. If purity is a concern, consider repurification if possible. | |
| Suboptimal assay conditions: Tubulin concentration might be too high, requiring more inhibitor to see an effect. | Optimize the tubulin concentration in your assay. A lower tubulin concentration can increase the sensitivity to inhibitors. | |
| Inconsistent results between replicates. | Pipetting errors: Inaccurate or inconsistent pipetting of the inhibitor or tubulin. | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for replicates where possible. |
| Air bubbles in wells: Bubbles can interfere with optical readings.[4] | Be careful not to introduce air bubbles when pipetting into the microplate wells. Centrifuge the plate briefly if bubbles are present. | |
| Precipitation of the inhibitor: The inhibitor may not be fully soluble in the assay buffer at the tested concentrations. | Check the solubility of this compound in the assay buffer. If necessary, adjust the solvent (e.g., DMSO) concentration, ensuring it does not exceed the recommended maximum (typically 1-2%).[4] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. These values can serve as a benchmark when validating a new batch in cell-based assays.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| A375 | Melanoma | 0.09 ± 0.01[1] |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01[1] |
| WM9 | Melanoma | 0.18 ± 0.05[1] |
Experimental Protocols
Key Experiment: In Vitro Tubulin Polymerization Assay
This protocol describes a standard absorbance-based in vitro tubulin polymerization assay to validate the inhibitory activity of a new batch of this compound.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol (optional, as a polymerization enhancer)
-
This compound (new batch and a previously validated batch as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340-350 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in cold G-PEM buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in distilled water.
-
Prepare a stock solution of this compound in DMSO. From this, create a series of dilutions in G-PEM buffer to achieve the desired final assay concentrations. Also, prepare dilutions of a previously validated batch to serve as a positive control.
-
-
Assay Setup (on ice):
-
In a 96-well plate on ice, add the appropriate volume of the diluted this compound or vehicle (DMSO in G-PEM buffer for the negative control).
-
Prepare a tubulin master mix containing tubulin protein and GTP (final concentration of 1 mM). If using glycerol, add it to the master mix.
-
Add the tubulin master mix to each well to initiate the reaction. The final tubulin concentration should be in the range of 1-3 mg/mL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD at 340 nm) versus time for each concentration of the inhibitor.
-
The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Compare the IC50 value of the new batch to that of the previously validated batch.
-
Visualizations
References
Validation & Comparative
Comparative Guide: Tubulin Polymerization-IN-60 vs. Colchicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action and available experimental data for two microtubule-targeting agents: Tubulin polymerization-IN-60 and the well-established natural product, colchicine. Both compounds are known to inhibit tubulin polymerization by interacting with the colchicine binding site, making them of significant interest in cancer research and drug development.
Disclaimer: The experimental data presented in this guide are compiled from various sources. A direct, head-to-head comparative study of this compound and colchicine under identical experimental conditions is not available in the reviewed literature. Therefore, direct comparisons of potency based on the provided data should be made with caution.
Mechanism of Action
Both this compound and colchicine share a fundamental mechanism of action. They bind to the colchicine binding site located on the β-subunit of the αβ-tubulin heterodimer.[1] This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[1] The disruption of microtubule dynamics leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.
The primary mechanism of action for both compounds is the disruption of microtubule polymerization.[2][3] Microtubules are crucial components of the cytoskeleton, essential for cell division, intracellular transport, and maintenance of cell shape.[4] By inhibiting their formation, these compounds effectively halt the cell cycle at the G2/M phase, preventing mitotic spindle formation and chromosome segregation.[2][5] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and colchicine.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Source |
| This compound | Data not available | - |
| Colchicine | 8.1 | [4] |
Table 2: Cytotoxicity in Cancer Cell Lines (IC50)
| Cell Line | This compound (µM) | Colchicine (µM) | Source (this compound) | Source (Colchicine) |
| A375 (Melanoma) | 0.09 ± 0.01 | Data not available | [2] | - |
| MDA-MB-435S (Melanoma) | 0.11 ± 0.01 | Data not available | [2] | - |
| WM9 (Melanoma) | 0.18 ± 0.05 | Data not available | [2] | - |
| AGS (Gastric Cancer) | Data not available | > 0.025 (converted from 10 ng/ml) | - | [6] |
| NCI-N87 (Gastric Cancer) | Data not available | > 0.025 (converted from 10 ng/ml) | - | [6] |
| MCF-7 (Breast Cancer) | Data not available | ~25 (converted from 10 µg/ml) | - | [5] |
Note: The cytotoxicity data for colchicine was converted from ng/mL and µg/mL and should be interpreted with caution due to potential differences in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.[7][8] Polymerization is monitored by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[7]
Principle: In the presence of GTP and at 37°C, tubulin heterodimers polymerize into microtubules. A fluorescent reporter dye, when incorporated into the microtubules, exhibits enhanced fluorescence, which is proportional to the mass of the microtubule polymer. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[7]
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Glycerol (as a polymerization enhancer)
-
Test compounds (this compound, colchicine)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin solution in general tubulin buffer on ice.
-
Add GTP and the fluorescent reporter dye to the tubulin solution.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 37°C microplate.
-
Initiate the polymerization reaction by adding the tubulin/GTP/dye mixture to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Calculate the IC50 value from the dose-response curve of the polymerization rate or extent.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound, colchicine) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds for a specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
Both this compound and colchicine are inhibitors of tubulin polymerization that act by binding to the colchicine binding site on β-tubulin. This shared mechanism leads to the disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.
The available data indicates that this compound exhibits potent cytotoxic activity against melanoma cell lines.[2] Colchicine also demonstrates cytotoxicity across various cancer cell lines and has a known IC50 for the inhibition of tubulin polymerization.[4][5][6] However, the lack of direct comparative studies makes it difficult to definitively conclude on the relative potency of these two compounds. Future research involving side-by-side comparisons in a panel of cancer cell lines and in in vivo models is necessary to fully elucidate their comparative therapeutic potential.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jag.journalagent.com [jag.journalagent.com]
- 6. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxanim.com [maxanim.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Tubulin Polymerization-IN-60 and Vinca Alkaloids on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tubulin polymerization-IN-60 and Vinca alkaloids, focusing on their mechanisms of action and effects on microtubule dynamics. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shortening), makes them a key target for anticancer drug development. Both this compound and Vinca alkaloids are microtubule-targeting agents that interfere with these dynamics, ultimately leading to cell cycle arrest and apoptosis. However, they achieve this through distinct mechanisms by binding to different sites on the tubulin protein.
This compound is a tubulin polymerization inhibitor that belongs to the class of colchicine binding site inhibitors (CBSIs).[1] By binding to the colchicine site on β-tubulin, it prevents the curved tubulin dimer from adopting a straight conformation necessary for incorporation into the microtubule lattice, thereby inhibiting microtubule assembly.[2][3]
Vinca alkaloids , a well-established class of anticancer drugs derived from the Madagascar periwinkle plant, include compounds like vincristine, vinblastine, vinorelbine, and vinflunine. They bind to a distinct site on β-tubulin, known as the Vinca domain, at the interface of two tubulin heterodimers.[4] This binding suppresses microtubule dynamics, primarily by inhibiting microtubule growth and increasing the duration of the paused state.[5][6]
Quantitative Comparison of Effects on Microtubule Dynamics and Cellular Activity
The following tables summarize the available quantitative data on the effects of this compound and Vinca alkaloids. It is important to note that direct comparative data for this compound on microtubule dynamic parameters is limited in the public domain. The data for other colchicine binding site inhibitors (CBSIs) is provided for context.
Table 1: Inhibition of Tubulin Polymerization and Cell Proliferation
| Compound Class | Specific Agent | Assay | IC50 Value | Cell Line/System | Reference |
| Colchicine Binding Site Inhibitor | This compound | Cell Proliferation | 0.09 ± 0.01 µM | A375 (Melanoma) | [1] |
| Cell Proliferation | 0.11 ± 0.01 µM | MDA-MB-435S (Melanoma) | [1] | ||
| Cell Proliferation | 0.18 ± 0.05 µM | WM9 (Melanoma) | [1] | ||
| Tubulin polymerization-IN-62 | Tubulin Polymerization | 7.5 µM | In vitro | ||
| G13 (another CBSI) | Tubulin Polymerization | 13.5 µM | In vitro | [2] | |
| Vinca Alkaloid | Vinblastine | Tubulin Polymerization | 0.43 µM (4.3 x 10⁻⁷ M) | Porcine brain tubulin | |
| Vincristine | Cell Proliferation | 2 nM (IC50) | H460 (NSCLC) | [7] |
Table 2: Effects on Microtubule Dynamic Instability Parameters
| Parameter | Vinca Alkaloids (Vinflunine/Vinorelbine) | Control | Reference |
| Growth Rate | Slowed by 29-32% | - | [5][6] |
| Growth Duration | Increased by 53-59% | - | [5][6] |
| Shortening Rate | Little effect | - | [5][6] |
| Shortening Duration | Reduced by 30-36% | - | [5][6] |
| Time in Pause | Reduced by 40-52% | - | [5] |
| Dynamicity (Vincristine, 2 nM) | Suppressed by 6.5% (control) vs 31.2% (βIII-tubulin knockdown) | - | [7] |
| Catastrophe Frequency (Vinblastine) | Increased in a concentration-dependent manner | - |
Mechanism of Action and Signaling Pathways
Binding Sites on Tubulin
The fundamental difference between this compound and Vinca alkaloids lies in their binding sites on the tubulin heterodimer.
Caption: Binding sites of this compound and Vinca alkaloids.
Signaling Pathways
The disruption of microtubule dynamics by these agents triggers downstream signaling cascades that ultimately lead to apoptosis.
This compound (as a Colchicine Binding Site Inhibitor):
CBSIs are known to induce cell cycle arrest at the G2/M phase.[1] The disruption of microtubule function can activate the spindle assembly checkpoint, leading to prolonged mitotic arrest. This can trigger apoptosis through various pathways, including the activation of the c-Jun N-terminal kinase (JNK) pathway and modulation of Bcl-2 family proteins. Some CBSIs have also been shown to inhibit the MAPK/ERK signaling pathway.[7]
Caption: Inferred signaling pathway for this compound.
Vinca Alkaloids:
Vinca alkaloids also induce G2/M phase arrest. Their disruption of microtubule dynamics is known to activate the c-Jun N-terminal kinase/stress-activated protein kinase cascade. Additionally, they can induce apoptosis through the activation of the NF-κB/IκB signaling pathway.
Caption: Signaling pathways affected by Vinca alkaloids.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro. Polymerization is typically monitored by an increase in turbidity (light scattering) at 340-350 nm.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
Test compounds (this compound or Vinca alkaloids) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
-
96-well plates
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to the desired final concentration (e.g., 3 mg/mL).
-
Keep all solutions on ice to prevent premature polymerization.
-
Add the desired concentration of the test compound or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves. The IC50 value can be determined by measuring the inhibition of the polymerization rate or the final extent of polymerization at various compound concentrations.
Caption: Workflow for an in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells and the assessment of the effects of drug treatment on microtubule organization.
Materials:
-
Cells cultured on glass coverslips
-
Test compounds
-
Microtubule-stabilizing buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 5 mM EGTA, and 0.5% (v/v) Triton X-100
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the test compound or vehicle control for the appropriate duration.
-
Wash the cells briefly with pre-warmed phosphate-buffered saline (PBS).
-
Permeabilize the cells with MTSB for 30-60 seconds.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear stain diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Caption: Workflow for immunofluorescence microscopy of microtubules.
Summary and Conclusion
This compound and Vinca alkaloids represent two distinct classes of microtubule-targeting agents with different mechanisms of action.
-
This compound , as a colchicine binding site inhibitor, directly inhibits the polymerization of tubulin into microtubules.
-
Vinca alkaloids bind to the Vinca domain and primarily suppress the dynamic instability of existing microtubules.
While both classes of compounds lead to G2/M cell cycle arrest and apoptosis, the subtle differences in their molecular interactions with tubulin can result in varied efficacy and resistance profiles. The quantitative data available suggests that Vinca alkaloids can be potent inhibitors of microtubule dynamics at nanomolar concentrations. While direct comparative data on the effect of this compound on microtubule dynamics is lacking, its potent anti-proliferative activity in the nanomolar range suggests it is also a highly effective agent.
The choice between these agents for research or therapeutic development will depend on the specific context, including the cell type, desired molecular mechanism, and potential for combination therapies. Further research is warranted to fully elucidate the quantitative effects of this compound on microtubule dynamics to allow for a more direct and comprehensive comparison with Vinca alkaloids.
References
- 1. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microtubule dynamics, mitotic arrest, and apoptosis: drug-induced differential effects of betaIII-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Tubulin Polymerization-IN-60
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative compounds to Tubulin polymerization-IN-60, a known inhibitor of tubulin polymerization that binds to the colchicine site. The following sections detail the performance of various tubulin inhibitors, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including mitosis, cell motility, and intracellular transport. Their critical role in cell division makes them a prime target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. These agents are broadly classified based on their binding site on the tubulin dimer: the colchicine site, the vinca alkaloid site, and the taxane site. While inhibitors targeting the colchicine and vinca alkaloid sites typically promote microtubule depolymerization, compounds that bind to the taxane site stabilize microtubules.
This compound (also known as BF3) is a tubulin polymerization inhibitor that acts by binding to the colchicine site. This guide explores alternative compounds that target not only the colchicine site but also other key binding sites on tubulin, offering a comparative overview of their efficacy and cellular effects.
Performance Comparison of Tubulin Inhibitors
The efficacy of tubulin inhibitors is primarily assessed by their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Tubulin Polymerization Inhibition
The following table summarizes the in vitro IC50 values for the inhibition of tubulin polymerization for a selection of compounds. Lower values indicate higher potency.
| Compound Class | Compound | Binding Site | IC50 (µM) for Tubulin Polymerization | Reference |
| Colchicine Site Inhibitors | This compound (BF3) | Colchicine | Data not publicly available | N/A |
| Colchicine | Colchicine | 2.68 - 10.6 | [1][2] | |
| Combretastatin A-4 (CA-4) | Colchicine | 0.92 - 2.9 | [3][4] | |
| T115 | Colchicine | ~1.0 | [5] | |
| Chalcone derivative (Compound 47) | Colchicine | 1.6 | [6] | |
| Arylthioindole (Compound 24) | Colchicine | 2.0 | [6] | |
| 2,7-diaryl-[3][6][7]triazolo[1,5-a]pyrimidine (Compound 5e) | Colchicine | ~1.0 (3-fold more potent than CA-4) | [3] | |
| Pyrrole-based Carboxamide (CA-61) | Colchicine | ~5.0 | [8] | |
| Pyrrole-based Carboxamide (CA-84) | Colchicine | ~5.0 | [8] | |
| Vinca Alkaloid Site Inhibitors | Vinblastine | Vinca | Induces depolymerization; IC50 for inhibition of assembly is concentration-dependent | [6][9] |
| Vincristine | Vinca | Induces depolymerization | [2] | |
| Taxane Site Stabilizers | Paclitaxel (Taxol) | Taxane | Promotes polymerization | [2][10] |
| Docetaxel | Taxane | Promotes polymerization | [11] |
Cytotoxicity in Cancer Cell Lines
The ultimate goal of many tubulin inhibitors is to eliminate cancer cells. The following table presents the cytotoxic activity (IC50) of various compounds against a range of human cancer cell lines.
| Compound Class | Compound | Cell Line | IC50 (nM) | Reference |
| Colchicine Site Inhibitors | This compound (BF3) | A375 (melanoma) | 90 | N/A |
| MDA-MB-435S (melanoma) | 110 | N/A | ||
| WM9 (melanoma) | 180 | N/A | ||
| Colchicine | Various | 10 - 100 | [12] | |
| Combretastatin A-4 (CA-4) | Various | 1 - 50 | [3] | |
| T115 | HT-29 (colon) | 5.4 | [5] | |
| PC-3 (prostate) | 7.2 | [5] | ||
| Chalcone derivative (Compound 47) | A549 (lung) | 2100 | [6] | |
| HeLa (cervical) | 3500 | [6] | ||
| MCF-7 (breast) | 3600 | [6] | ||
| 2,7-diaryl-[3][6][7]triazolo[1,5-a]pyrimidine (Compound 5e) | HeLa (cervical) | ~1.0 | [3] | |
| Pyrrole-based Carboxamide (CA-61) | MDA-MB-231 (breast) | <25,000 | [8] | |
| Pyrrole-based Carboxamide (CA-84) | MDA-MB-231 (breast) | <25,000 | [8] | |
| Vinca Alkaloid Site Inhibitors | Vinblastine | HeLa (cervical) | 0.45 | N/A |
| Vincristine | Various | 1 - 10 | [2] | |
| Taxane Site Stabilizers | Paclitaxel (Taxol) | Various | 2 - 100 | [13] |
| Novel Scaffolds | Todalam | HeLa (cervical) | 48,000 | [5] |
Performance Against Multi-Drug Resistant (MDR) Cell Lines
A significant challenge in cancer chemotherapy is the development of multi-drug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Colchicine site inhibitors have shown promise in overcoming this resistance.
| Compound | Cell Line | Resistance Mechanism | Activity | Reference |
| T115 | MCF-7/ADR (breast) | P-gp overexpression | Retains high potency | [5] |
| DJ101 | PC-3/TxR (prostate) | Taxane-resistant | Overcomes resistance | [12] |
| Colchicine Site Inhibitors (general) | Various | P-gp overexpression, βIII-tubulin mutation | Often effective | [1][8][12][14] |
| Taxanes (e.g., Paclitaxel) | Various | P-gp overexpression, βIII-tubulin mutation | Often susceptible to resistance | [8] |
| Vinca Alkaloids (e.g., Vinblastine) | Various | P-gp overexpression, βIII-tubulin mutation | Often susceptible to resistance | [8] |
Signaling Pathways and Experimental Workflows
Tubulin Polymerization Dynamics and Inhibition
The dynamic instability of microtubules is a tightly regulated process involving the polymerization of GTP-bound tubulin dimers and the depolymerization of GDP-bound dimers. Tubulin inhibitors interfere with this equilibrium at different points depending on their binding site.
Caption: Mechanism of action of different classes of tubulin inhibitors.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is typically monitored by the increase in absorbance (turbidity) at 340 nm.
Caption: Workflow for a typical in vitro tubulin polymerization assay.
Experimental Workflow: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: General workflow for an MTT cell viability assay.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of a test compound on the rate and extent of microtubule polymerization in a cell-free system.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compound dissolved in DMSO
-
Vehicle control (DMSO)
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
In a 96-well plate on ice, add the test compound at various concentrations (typically in triplicate). Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin solution to each well.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves.
-
The IC50 value is calculated from the concentration-response curve of the inhibition of the maximum polymerization rate or the final extent of polymerization.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations (in triplicate). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a test compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution (e.g., PBS containing propidium iodide (PI) and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specific duration (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.
-
The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the action of a tubulin inhibitor.
Conclusion
The landscape of tubulin inhibitors offers a diverse range of alternatives to this compound, each with its own unique profile of potency, mechanism of action, and potential to overcome drug resistance. Colchicine site inhibitors, in particular, represent a promising class of compounds that are often effective against multi-drug resistant cancer cells. This guide provides a foundational comparison to aid researchers in selecting the most suitable compounds for their specific research needs, from basic cell biology studies to preclinical drug development. The provided experimental protocols offer a starting point for the in-house evaluation of these and other novel tubulin-targeting agents.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]
- 5. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Combinations of paclitaxel and vinblastine and their effects on tubulin polymerization and cellular cytotoxicity: characterization of a synergistic schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Colchicine Site Binding: A Comparative Guide for Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding of novel compounds to the colchicine site of β-tubulin. We will use the hypothetical compound "Tubulin Polymerization-IN-60" (TPI-60) as a case study to illustrate the necessary experimental workflow and data comparison against established colchicine site inhibitors.
Introduction to Colchicine Site Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, cell motility, and intracellular transport.[1][2] Their critical role in cell division makes them a prime target for anticancer drug development.[3][4] Colchicine binding site inhibitors (CBSIs) are a class of microtubule-destabilizing agents that bind to the β-tubulin subunit at the interface with the α-tubulin subunit.[5][6] This binding event inhibits tubulin polymerization, leading to microtubule disruption, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3][5][7] A key advantage of many CBSIs is their ability to circumvent multidrug resistance mechanisms that affect other classes of tubulin inhibitors.[2][8]
This guide will detail the experimental protocols required to:
-
Quantify the inhibitory effect of a novel compound on tubulin polymerization.
-
Confirm its binding to the colchicine site through competitive binding assays.
-
Compare its potency with known CBSIs.
Comparative Data on Colchicine Site Inhibitors
Effective validation requires comparing the performance of a novel compound against well-characterized inhibitors. The table below summarizes key quantitative data for established CBSIs. TPI-60 data is presented here as a hypothetical example of a potent new inhibitor.
| Compound | IC₅₀ for Tubulin Polymerization (µM) | Kᵢ for [³H]Colchicine Binding (µM) | Cell Line Antiproliferative IC₅₀ (nM) |
| TPI-60 (Hypothetical) | 1.2 | 0.9 | 15 - 50 |
| Colchicine | 2.7 - 8.1[3][9] | 1.4[10] | 10 - 100 |
| Combretastatin A-4 (CA-4) | 2.1[5] | ~1.0 | 0.3 - 5.4[5] |
| Podophyllotoxin | ~1.0 | ~0.8 | 1 - 20 |
| Nocodazole | ~2.3 | ~1.5 | 72 - 244[1] |
| CYT997 | ~1.0 | Not Reported | ~10 |
Experimental Protocols
Detailed and reproducible protocols are crucial for validating the mechanism of action of a novel tubulin inhibitor.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin dimers. Polymerization can be monitored by the increase in light scattering (turbidity) at 340-350 nm or through fluorescence enhancement using a reporter dye.[11][12][13]
Materials:
-
Lyophilized, >99% pure tubulin (from bovine or porcine brain)[11]
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[1][12]
-
GTP solution (100 mM stock)
-
Glycerol (for polymerization enhancement)[1]
-
Test compound (TPI-60) and reference compounds (e.g., colchicine, paclitaxel) dissolved in DMSO.
-
Half-area 96-well microplate[12]
-
Temperature-controlled spectrophotometer or fluorometer capable of kinetic reads at 37°C.[12]
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.[1][12]
-
Prepare reaction mixtures in pre-chilled wells of the 96-well plate on ice. To each well, add the tubulin solution, GTP to a final concentration of 1 mM, and glycerol to a final concentration of 10%.[1]
-
Add varying concentrations of TPI-60 or reference compounds to the wells. Include a DMSO-only control for uninhibited polymerization and a paclitaxel control to confirm polymerization competency. The final DMSO concentration should not exceed 0.5%.
-
Initiate polymerization by transferring the plate to the spectrophotometer pre-warmed to 37°C.[12]
-
Immediately begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[12]
-
Plot the maximum velocity (Vmax) of polymerization or the final absorbance at the steady-state phase against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value, the concentration of the inhibitor that reduces the rate or extent of tubulin polymerization by 50%, using a non-linear regression curve fit.
Competitive Colchicine Binding Assay
This assay determines if a compound binds to the colchicine site by measuring its ability to compete with a labeled ligand (e.g., [³H]colchicine) for binding to tubulin. A reduction in the signal from the labeled ligand in the presence of the test compound indicates competitive binding.
Materials:
-
Purified tubulin (>99%)[14]
-
[³H]colchicine (radiolabeled colchicine)
-
Unlabeled colchicine (for positive control)
-
Test compound (TPI-60)
-
Binding Buffer (e.g., 30 mM Tris buffer, pH 7.4)[14]
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain 3 µM tubulin and 3 µM [³H]colchicine in binding buffer.[14]
-
Add varying concentrations of TPI-60 or unlabeled colchicine (as a positive control) to the tubes. Include a control with no competitor.
-
Incubate the mixtures at 37°C for 60 minutes to allow binding to reach equilibrium.[14]
-
Separate the tubulin-bound [³H]colchicine from the unbound ligand. This can be achieved through filtration on DEAE-cellulose filter discs, followed by washing to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³H]colchicine using a liquid scintillation counter.
-
Plot the percentage of [³H]colchicine binding against the logarithm of the competitor concentration.
-
Calculate the Ki (inhibition constant) for TPI-60, which represents its binding affinity for the colchicine site.
An alternative, non-radioactive method is based on the increase in colchicine's intrinsic fluorescence upon binding to tubulin.[14] In this assay, a decrease in the fluorescence of a colchicine-tubulin complex upon addition of a test compound indicates displacement and thus competitive binding.[14]
Visualizing the Workflow and Mechanism
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: Experimental workflow for validating TPI-60 binding.
Caption: Mechanism of action for colchicine site inhibitors.
Conclusion
By following the detailed protocols for tubulin polymerization and competitive colchicine binding assays, researchers can robustly validate whether a novel compound, such as the hypothetical TPI-60, acts as a bona fide colchicine site inhibitor. Comparing the resulting IC₅₀ and Ki values against established compounds provides a clear benchmark of the new agent's potency and potential as a therapeutic candidate. This systematic approach is fundamental to the preclinical characterization of new microtubule-targeting agents.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An update on the development on tubulin inhibitors for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]
- 11. Tubulin polymerization assay [bio-protocol.org]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. universalbiologicals.com [universalbiologicals.com]
- 14. 4.12. Colchicine Binding-Site Assay [bio-protocol.org]
Synergistic Potential of Tubulin Polymerization Inhibitors: A Comparative Guide for Researchers
A comprehensive analysis of the synergistic effects of tubulin polymerization inhibitors, with a focus on colchicine binding site inhibitors, when combined with other anticancer agents. This guide provides an objective comparison based on available preclinical data, detailed experimental protocols, and visual representations of underlying mechanisms.
Disclaimer: Direct experimental data on the synergistic effects of Tubulin polymerization-IN-60 (BF3) with other anticancer drugs is not publicly available in the reviewed scientific literature. Therefore, this guide focuses on the broader class of Colchicine Binding Site Inhibitors (CBSIs) , to which this compound belongs, to provide a comparative overview of their potential in combination therapies.
Introduction to Tubulin Polymerization Inhibitors and Synergy
Microtubules are highly dynamic cytoskeletal proteins crucial for cell division, intracellular transport, and maintenance of cell shape.[1] Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle during cell division.[1] Tubulin polymerization inhibitors are a class of anticancer agents that disrupt this dynamic process, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[2]
These inhibitors are broadly categorized based on their binding site on the tubulin protein. One of the major classes is the Colchicine Binding Site Inhibitors (CBSIs).[2] By binding to this site, CBSIs prevent the polymerization of tubulin dimers into microtubules.[3] This mechanism of action makes them potent anticancer agents. However, like many chemotherapeutics, their efficacy can be limited by issues such as drug resistance and toxicity.[4]
Combining tubulin polymerization inhibitors with other anticancer drugs that have different mechanisms of action is a promising strategy to enhance therapeutic efficacy, overcome resistance, and potentially reduce side effects. This synergistic approach, where the combined effect of two drugs is greater than the sum of their individual effects, is a cornerstone of modern cancer therapy research.[5]
Synergistic Combinations with Colchicine Binding Site Inhibitors
Preclinical studies have explored the synergistic potential of CBSIs with various classes of anticancer drugs. While specific data for "this compound" is unavailable, research on other CBSIs and tubulin-targeting agents provides valuable insights into promising combination strategies.
Combination with Conventional Chemotherapeutic Agents
A synthetic dolastatin analogue, referred to as Compound 1, which acts as a tubulin polymerization inhibitor, has demonstrated significant synergistic or additive antitumor effects in combination with several existing chemotherapeutic agents in human cancer xenograft models.[1]
| Combination Agent | Cancer Model | Observed Effect |
| Irinotecan (CPT-11) | Non-Small Cell Lung Cancer (NSCLC) | Synergistic/Additive |
| Cisplatin (CDDP) | Non-Small Cell Lung Cancer (NSCLC) | Synergistic/Additive |
| Capecitabine | Colorectal Cancer (CRC) | Synergistic/Additive |
Table 1: Summary of synergistic/additive effects of a tubulin polymerization inhibitor (Compound 1) with conventional chemotherapies in preclinical models. Data sourced from Cancer Research, 2007.[1]
Combination with Molecularly Targeted Agents
The same synthetic dolastatin analogue (Compound 1) also showed enhanced efficacy when combined with molecularly targeted therapies, particularly in a HER2-positive breast cancer model.[1]
| Combination Agent | Cancer Model | Observed Effect |
| Trastuzumab | HER2-Positive Breast Cancer | High antitumor efficacy, including complete regression in some animals |
| Pertuzumab | HER2-Positive Breast Cancer | Synergistic/Additive |
Table 2: Summary of synergistic/additive effects of a tubulin polymerization inhibitor (Compound 1) with molecularly targeted agents. Data sourced from Cancer Research, 2007.[1]
Combination with Other Emerging Therapies
Review articles suggest that combination strategies for microtubule-targeting agents, including CBSIs, are being explored with other therapeutic modalities, showing potential synergistic effects in glioblastoma models.[2]
-
Radiation Therapy: Disrupting the microtubule network can sensitize cancer cells to the DNA-damaging effects of radiation.
-
Histone Deacetylase (HDAC) Inhibitors: The combination of tubulin-binding agents and HDAC inhibitors has been shown to have synergistic effects.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are representative protocols for key experiments cited in the literature for evaluating drug synergy.
In Vitro Cytotoxicity and Synergy Assays
Objective: To determine the cytotoxic effects of individual drugs and their combinations on cancer cell lines and to quantify the degree of synergy.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., NSCLC, breast cancer, or colorectal cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: The tubulin polymerization inhibitor and the combination agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with either a single agent or a combination of drugs at various concentrations. A constant ratio of the two drugs is often used for combination treatments.
-
Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. For combination studies, the Combination Index (CI) is determined using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of drug combinations in a living organism.
Protocol:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size.
-
Animal Grouping: Mice are randomly assigned to different treatment groups: vehicle control, single-agent A, single-agent B, and the combination of A and B.
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing is based on previous toxicity and efficacy studies.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Efficacy Endpoint: The study continues until tumors in the control group reach a specified size or for a predetermined duration. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are used to determine the significance of the differences in tumor growth between the treatment groups.
Mechanistic Insights and Signaling Pathways
The synergistic effects of tubulin polymerization inhibitors with other anticancer drugs can be attributed to their complementary mechanisms of action.
Proposed Mechanism of Action for Tubulin Polymerization Inhibitors
The primary mechanism of action for CBSIs involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.
Caption: Mechanism of action of Colchicine Binding Site Inhibitors (CBSIs).
Experimental Workflow for Synergy Assessment
The process of evaluating the synergistic potential of a novel compound involves a multi-step approach from in vitro screening to in vivo validation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dual-target inhibitors of colchicine binding site for cancer treatment [ouci.dntb.gov.ua]
- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin-targeting agent combination therapies: dosing schedule could matter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Colchicine Binding Site Inhibitors: Structure, Efficacy, and Experimental Protocols
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various colchicine binding site inhibitors (CBSIs), detailing their performance with supporting experimental data. This document provides a comprehensive overview of their mechanism of action, comparative efficacy, and detailed protocols for key experimental evaluations.
Colchicine binding site inhibitors represent a critical class of anti-cancer agents that disrupt microtubule dynamics by binding to the β-subunit of tubulin at the interface with the α-subunit. This interaction inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide delves into a structural and functional comparison of prominent CBSIs, providing valuable insights for drug discovery and development.
Mechanism of Action of Colchicine Binding Site Inhibitors
CBSIs exert their anti-mitotic effects by interfering with the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine binding pocket on β-tubulin, these inhibitors induce a conformational change that prevents the tubulin dimers from polymerizing into microtubules.[1][2][3] This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering programmed cell death, or apoptosis.
Below is a diagram illustrating the signaling pathway affected by CBSIs.
Caption: Mechanism of Colchicine Binding Site Inhibitors.
Comparative Efficacy of Colchicine Binding Site Inhibitors
The efficacy of different CBSIs is typically evaluated based on their ability to inhibit tubulin polymerization and their anti-proliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) for tubulin polymerization and the half-maximal growth inhibition (GI50) for cancer cells are key quantitative metrics for comparison.
Below is a summary of the reported IC50 and GI50 values for several well-characterized CBSIs. It is important to note that these values can vary between studies due to different experimental conditions.
| Inhibitor | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Anti-proliferative GI50 (nM) | Reference |
| Colchicine | ~1 - 3 | HeLa | 9.17 ± 0.60 | [1] |
| RPE-1 | 30.00 ± 1.73 | [1] | ||
| Podophyllotoxin | Not Reported | A-549 | 2.5 | [4] |
| MCF7 | 3.2 | [4] | ||
| Combretastatin A-4 | ~2.5 | HeLa | 0.93 ± 0.07 | [1] |
| RPE-1 | 4.16 ± 1.42 | [1] | ||
| Nocodazole | ~5 | HeLa | 49.33 ± 2.60 | [1] |
| RPE-1 | 81.67 ± 4.41 | [1] |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation and comparison of CBSIs. Below are detailed methodologies for key assays.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (absorbance) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate, spectrophotometer capable of reading at 340 nm with temperature control.
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. For a 100 µL reaction, combine:
-
68 µL General Tubulin Buffer
-
10 µL Glycerol (final concentration 10%)
-
1 µL GTP solution (final concentration 1 mM)
-
20 µL purified tubulin (final concentration 3 mg/mL)
-
-
Add 1 µL of the test compound at various concentrations to the reaction mixture. For the control, add 1 µL of the solvent.
-
Transfer 100 µL of the final reaction mixture to a pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance values against time to generate polymerization curves.
-
The IC50 value is determined by plotting the percentage of inhibition (calculated from the final plateau of the polymerization curves) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the anti-proliferative activity of a compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Competitive Colchicine Binding Assay
This assay determines whether a test compound binds to the colchicine binding site on tubulin by measuring its ability to compete with a fluorescently labeled colchicine analog or radiolabeled colchicine.
Materials:
-
Purified tubulin
-
[³H]-colchicine or a fluorescent colchicine analog
-
Test compound
-
Assay buffer (e.g., 10 mM phosphate buffer with 1 mM MgCl2, pH 7.0)
-
Filter plates or other separation method
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
In a microplate, incubate a fixed concentration of purified tubulin with a fixed concentration of [³H]-colchicine (or fluorescent analog) in the assay buffer.
-
Add the test compound at various concentrations to the wells.
-
Incubate the mixture at 37°C for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.
-
Separate the tubulin-bound from the free radiolabeled/fluorescent colchicine. This can be achieved using filter plates that retain the protein-ligand complex while allowing the unbound ligand to pass through.
-
Quantify the amount of bound colchicine by measuring the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
The ability of the test compound to inhibit the binding of the labeled colchicine is a measure of its affinity for the colchicine binding site. The results are typically expressed as the percentage of inhibition of labeled colchicine binding.
Experimental Workflow
The following diagram outlines a general workflow for the evaluation of a potential colchicine binding site inhibitor.
Caption: Workflow for evaluating potential CBSIs.
This guide provides a foundational understanding of the structural and functional differences between various colchicine binding site inhibitors. The provided data and experimental protocols serve as a valuable resource for researchers actively involved in the discovery and development of novel anti-cancer therapeutics targeting microtubule dynamics.
References
Selectivity of Tubulin Polymerization-IN-60 for Different Tubulin Isotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin, the fundamental protein subunit of microtubules, is a critical target for anticancer drug development. Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin inhibitors a potent class of chemotherapeutic agents.
Tubulin exists in multiple isoforms, or isotypes, for both its α- and β-subunits, encoded by different genes. These isotypes exhibit tissue-specific expression patterns and can have distinct polymerization and dynamic properties.[1][2] The differential expression of tubulin isotypes in cancer cells, particularly the upregulation of certain isotypes like βIII-tubulin, has been linked to drug resistance and poor patient outcomes.[3][4][5] Therefore, understanding the selectivity of tubulin inhibitors for different isotypes is of paramount importance for developing more effective and targeted cancer therapies.
This guide provides a comparative overview of the known information regarding Tubulin polymerization-IN-60 , a known tubulin polymerization inhibitor, and explores the critical aspect of its selectivity for different tubulin isotypes. While direct experimental data on the isotype selectivity of this compound is not currently available in the public domain, this guide will provide a framework for how such a comparison could be conducted, including relevant experimental protocols and data presentation formats.
This compound: An Overview
This compound (also known as BF3) is a small molecule inhibitor of tubulin polymerization.[6] It acts by binding to the colchicine-binding site on β-tubulin, thereby disrupting the formation of microtubules. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[6]
Table 1: General Properties of this compound
| Property | Description | Reference |
| Mechanism of Action | Inhibits tubulin polymerization by binding to the colchicine site. | [6] |
| Cellular Effect | Induces G2/M cell cycle arrest and apoptosis. | [6] |
| Anticancer Activity | Demonstrates anti-proliferative activity against various cancer cell lines. | [6] |
Table 2: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 0.09 ± 0.01 | [6] |
| MDA-MB-435S | Melanoma | 0.11 ± 0.01 | [6] |
| WM9 | Melanoma | 0.18 ± 0.05 | [6] |
The Importance of Tubulin Isotype Selectivity
The differential expression of β-tubulin isotypes is a key factor in the efficacy of many microtubule-targeting agents. For instance, the overexpression of the βIII-tubulin isotype is frequently associated with resistance to taxanes, a major class of microtubule stabilizers.[4][5] This resistance can arise from altered microtubule dynamics or reduced drug binding affinity. Conversely, some inhibitors may exhibit greater potency against cancer cells overexpressing specific isotypes. Therefore, characterizing the isotype selectivity of a novel tubulin inhibitor like this compound is a critical step in its preclinical development.
A hypothetical comparison of the inhibitory activity of this compound against different β-tubulin isotypes could be summarized as follows:
Table 3: Hypothetical Inhibitory Activity (IC50) of this compound against Different β-Tubulin Isotypes
| β-Tubulin Isotype | IC50 (µM) for Polymerization Inhibition |
| βI | Data not available |
| βIIa | Data not available |
| βIIb | Data not available |
| βIII | Data not available |
| βIVa | Data not available |
| βIVb | Data not available |
| βV | Data not available |
| βVI | Data not available |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols for Determining Isotype Selectivity
To determine the selectivity of this compound for different tubulin isotypes, a series of in vitro and cell-based assays would be required.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of an inhibitor on the polymerization of purified tubulin isotypes.
Protocol:
-
Preparation of Isotype-Specific Tubulin: Purify individual human tubulin isotypes (e.g., βI, βII, βIII, etc.) using recombinant expression systems.
-
Assay Setup: In a 96-well plate, combine the purified tubulin isotype, a GTP-containing polymerization buffer, and varying concentrations of this compound or a vehicle control.
-
Initiation of Polymerization: Induce polymerization by raising the temperature to 37°C.
-
Data Acquisition: Monitor the increase in turbidity (absorbance at 340 nm) over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the rate of polymerization or the final polymer mass against the inhibitor concentration to determine the IC50 value for each isotype.
Caption: Workflow for in vitro tubulin polymerization assay.
Cellular Assays
Cell-based assays can provide insights into the activity of an inhibitor in a more biologically relevant context.
Protocol:
-
Cell Line Selection: Utilize a panel of cancer cell lines with well-characterized and varying expression levels of different β-tubulin isotypes. Alternatively, use engineered cell lines that overexpress a specific tubulin isotype.
-
Cell Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
Viability/Proliferation Assay: Assess cell viability using assays such as MTT or CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Immunofluorescence Microscopy: Stain treated cells with antibodies specific to α-tubulin and a particular β-tubulin isotype to visualize the effects on the microtubule network architecture.
-
Western Blotting: Analyze the expression levels of different tubulin isotypes in the selected cell lines to correlate with drug sensitivity.
Caption: Workflow for cellular assays to assess isotype selectivity.
Signaling Pathway and Mechanism of Action
Tubulin polymerization inhibitors like this compound interfere with the dynamic instability of microtubules, a process crucial for the formation of the mitotic spindle during cell division.
Caption: Mechanism of action of this compound.
Conclusion
While specific experimental data on the selectivity of this compound for different tubulin isotypes is not yet available, this guide highlights the critical importance of such investigations. The provided experimental frameworks offer a clear path for researchers to elucidate the isotype-specific activity of this and other novel tubulin inhibitors. A thorough understanding of how these compounds interact with the diverse landscape of tubulin isotypes will be instrumental in the rational design of next-generation anticancer therapeutics with improved efficacy and reduced toxicity. Further research in this area is essential to unlock the full potential of targeting the microtubule cytoskeleton in cancer therapy.
References
- 1. The structured core of human β tubulin confers isotype-specific polymerization properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin isoform composition tunes microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Class III β-Tubulin Is a Component of the Mitotic Spindle in Multiple Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class III β-tubulin in Normal and Cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Review of Novel Tubulin Polymerization Inhibitors in Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, microtubules remain a validated and highly attractive target. The dynamic instability of tubulin polymerization is fundamental to mitotic spindle formation and cell division, making it a critical process to disrupt in rapidly proliferating cancer cells. While classical tubulin inhibitors like taxanes and vinca alkaloids have been mainstays in chemotherapy, their efficacy is often limited by toxicities and the emergence of drug resistance. This has spurred the development of a new generation of tubulin polymerization inhibitors, many of which target the colchicine-binding site and exhibit distinct pharmacological profiles. This guide provides a comparative analysis of selected novel tubulin polymerization inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in this field.
Comparative Efficacy of Novel Tubulin Polymerization Inhibitors
The following tables summarize the in vitro efficacy of representative novel tubulin polymerization inhibitors from different chemical classes. Data is presented as the half-maximal inhibitory concentration (IC50) for tubulin polymerization and the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50) against various cancer cell lines.
Table 1: Combretastatin A-4 (CA-4) Analogs
| Compound | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Antiproliferative IC50/GI50 (nM) | Reference |
| CA-4 | 1.84 | MCF-7, HL-60, HCT-116, HeLa | < 42 | [1] |
| St. 11 (Benzoxepin) | 3.8 | HCT116, K562, H1299, MDA-MB231 | 1.5 - 8 | [1] |
| St. 47 (Quinoline) | N/A | MCF-7, HL-60, HCT-116, HeLa | < 42 | [1] |
| St. 59 (Benzimidazole) | 14 | MCF-7, SGC-7901, A549 | < 200 | [1] |
| St. 60 (Triazolo-pyrimidine) | 1.3 | HeLa | 60 | [1] |
Table 2: Indole Derivatives
| Compound | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Antiproliferative IC50/GI50 (nM) | Reference |
| St. 14 (Arylthioindole) | 1.6 | MCF-7 | N/A | [1] |
| St. 15 (Arylthioindole) | 2.0 | MCF-7 | N/A | [1] |
| St. 16 (Arylthioindole) | 0.99 | MCF-7 | N/A | [1] |
| St. 17 (Arylthioindole) | 0.67 | MCF-7 | N/A | [1] |
| St. 20 (Bis-indole) | 7.5 | A549 | 2000 | [1] |
| St. 28 (Indole-amino-pyrazolyl) | 0.28 | N/A | N/A | [1] |
| St. 32 (Indole-acrylamide) | N/A | HeLa, HL-60 | N/A | [1] |
| Indole-1,2,4-triazole (25a) | 2.1 | HepG2, HeLa, MCF-7, A549 | 150 - 380 | [2] |
Table 3: Chalcone Analogs
| Compound | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Antiproliferative IC50/GI50 (µM) | Reference |
| Chalcone oxime (47) | 1.6 | A549, HeLa, MCF-7 | 2.1 - 3.6 | [3] |
| Indole-chalcone (54) | 2.68 | Six cancer cell lines | 0.003 - 0.009 | [3] |
| Imidazole-chalcone (St. 50) | N/A | A549, MCF-7 | 7.05 - 9.88 | [1] |
| Diaryl chalcone (St. 51) | N/A | HCT116, HepG2, MCF-7 | < 6.31 | [1] |
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for the evaluation of novel compounds. Below are standardized protocols for the key assays cited in this guide.
Tubulin Polymerization Assay (Absorbance-Based)
This assay measures the increase in turbidity as tubulin heterodimers polymerize into microtubules.
-
Reagents and Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled spectrophotometer capable of reading at 340 nm.
-
-
Procedure:
-
Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.[4]
-
Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel for polymerization enhancement or colchicine for inhibition).
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4]
-
The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.
-
MTT Cell Proliferation Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-channel pipette
-
ELISA plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 or IC50 value is determined as the concentration of the compound that inhibits cell growth or viability by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Reagents and Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution (e.g., PBS containing propidium iodide (PI) and RNase A)
-
Flow cytometer.
-
-
Procedure:
-
Plate cells and treat them with the test compound for a designated time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Signaling Pathways and Mechanisms of Action
Novel tubulin polymerization inhibitors primarily induce cell cycle arrest at the G2/M phase, which can subsequently lead to apoptosis. The following diagrams illustrate the key signaling pathways involved.
References
- 1. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Microtubule Disruptors: A Comparative Analysis of Tubulin Inhibitors' Anti-proliferative Activity
For researchers and professionals in drug development, understanding the nuanced differences between tubulin inhibitors is critical for advancing cancer therapy. This guide provides a comparative analysis of the anti-proliferative activity of major classes of these potent anti-mitotic agents, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Tubulin, the fundamental protein component of microtubules, is a highly successful target for cancer chemotherapy.[1] Microtubules are dynamic structures essential for numerous cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[2][3] Tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent programmed cell death (apoptosis).[4][5] These agents are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.[2][3]
Classification of Tubulin Inhibitors
Tubulin inhibitors are categorized based on their distinct mechanisms of action and their binding sites on the tubulin protein. The primary classes include:
-
Microtubule-Stabilizing Agents: These drugs, such as the taxanes (e.g., Paclitaxel, Docetaxel), bind to the β-tubulin subunit within the microtubule, promoting polymerization and preventing depolymerization.[6][7] This leads to the formation of abnormally stable and nonfunctional microtubules, disrupting the mitotic spindle and halting cell division.[2][6]
-
Microtubule-Destabilizing Agents: This larger class inhibits tubulin polymerization, leading to the disassembly of microtubules.[5] They are further subdivided based on their binding sites:
-
Vinca Alkaloid Site Binders: This group, including Vincristine and Vinblastine, binds to the β-tubulin subunit at a distinct site from taxanes, preventing the assembly of tubulin dimers into microtubules.[1][7]
-
Colchicine Site Binders: A diverse group of compounds binds to the interface between α- and β-tubulin, inducing a conformational change that prevents polymerization.[1] This class is of significant interest as many of its members can circumvent multidrug resistance mechanisms that affect taxanes and vinca alkaloids.[3]
-
Comparative Anti-proliferative Activity
The efficacy of tubulin inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of cell growth. The IC50 values vary significantly depending on the specific compound, the cancer cell line, and the presence of drug resistance mechanisms. The following table summarizes the IC50 values for representative tubulin inhibitors across various human cancer cell lines.
| Inhibitor Class | Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Microtubule Stabilizers | Paclitaxel | A375/TxR (Melanoma, Taxol-resistant) | >1000 | [8] |
| MCF-7 (Breast) | Varies | [9] | ||
| Microtubule Destabilizers | ||||
| Vinca Alkaloid Site | Vincristine | KB-vin10 (Cervical, MDR-resistant) | 2.0 | [1] |
| Eribulin | MCF-7 (Breast) | Varies | [9] | |
| Colchicine Site | Colchicine | HCT-116 (Colon) | 9.30 (µM) | [10] |
| HepG-2 (Liver) | 7.44 (µM) | [10] | ||
| MCF-7 (Breast) | 10.45 (µM) | [10] | ||
| Combretastatin A-4 (CA-4) | Various | 2.1 (µM) - Tubulin Polymerization | [1] | |
| Indibulin | Various | 16 - 62 | [1] | |
| HTI-286 | Various | 2 - 5 | [3] | |
| Compound 87 | Various (incl. MDR-resistant) | 0.2 - 0.4 | [1] | |
| Compound 98 | Various | 1.6 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions. This table provides a representative comparison.
Experimental Protocols
The anti-proliferative activity of tubulin inhibitors is commonly assessed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
MTT Assay for Anti-proliferative Activity
Objective: To determine the concentration of a tubulin inhibitor that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Tubulin inhibitor compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the tubulin inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).[11] Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways in Tubulin Inhibitor-Induced Apoptosis
The primary mechanism by which tubulin inhibitors exert their anti-proliferative effect is the disruption of microtubule dynamics, leading to a prolonged block in the M-phase of the cell cycle.[12] This mitotic arrest triggers a cascade of signaling events that culminate in apoptosis.
Key signaling events include:
-
Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing cells from progressing into anaphase.
-
Activation of Apoptotic Pathways: Prolonged mitotic arrest leads to the activation of pro-apoptotic proteins. This can involve the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates it, and the activation of p53.[6][9]
-
Caspase Activation: The apoptotic signals converge on the activation of caspases, a family of proteases that execute the final stages of apoptosis by cleaving key cellular substrates.[9]
-
MAPK Signaling: Mitogen-activated protein kinases (MAPKs) such as ERK and JNK can also be activated in response to treatment with tubulin inhibitors, further contributing to the apoptotic response.[9]
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Taxanes, Vinca Alkaloids, and Their Derivatives | Oncohema Key [oncohemakey.com]
- 7. Microtubule Active Agents: Beyond the Taxane Frontier | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Tubulin Polymerization-IN-60
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, research-grade compounds like Tubulin polymerization-IN-60. This guide provides crucial safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to minimize risk and ensure compliance with safety standards.
Given that this compound is a tubulin polymerization inhibitor with anticancer activity, it should be handled as a potent, cytotoxic compound. The following recommendations are based on best practices for managing such chemicals, in the absence of a specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory to prevent skin and respiratory exposure. Below is a summary of the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with disposable nitrile gloves. | Provides a barrier against direct skin contact. Double-gloving offers additional protection in case the outer glove is compromised. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Cuffs should be tucked into the inner gloves. | Protects skin and personal clothing from contamination by splashes or aerosols. The gown should be worn only in the designated preparation area. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a splash hazard. | Protects the eyes and face from accidental splashes of the compound. Safety glasses are the minimum requirement, with a face shield offering broader protection. |
| Respiratory Protection | An N95 respirator or higher should be used when handling the powder form outside of a certified chemical fume hood or biological safety cabinet. | Minimizes the risk of inhaling aerosolized particles of the potent compound. The need for respiratory protection should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
1. Preparation:
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to control for aerosols and dust.
-
Surface Protection: The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.
-
Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition. Check that the fume hood or safety cabinet is functioning correctly.
2. Handling and Use:
-
Avoid Aerosol Generation: Exercise caution to minimize the generation of dust or aerosols. This includes careful opening of containers, slow and deliberate movements, and avoiding practices that could cause the powder to become airborne.
-
Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the chemical name and appropriate hazard warnings (e.g., "Cytotoxic").
-
Transport: When moving the compound within the laboratory, use a sealed, secondary container to prevent spills.
3. Emergency Procedures:
-
Spills: In the event of a spill, immediately alert others in the area. For small spills, gently cover with absorbent material, starting from the outside and working inwards. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Personal Contamination: If the compound comes into contact with skin, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is crucial to protect personnel and the environment.
-
Waste Segregation: All materials that have come into contact with the compound, including gloves, gowns, absorbent pads, and empty vials, are considered cytotoxic waste.
-
Waste Containers: This cytotoxic waste must be disposed of in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic materials. These containers are often color-coded (e.g., yellow or purple) for easy identification.
-
Final Disposal: Cytotoxic waste should be disposed of through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[1] Do not dispose of this waste with general laboratory trash or down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
